5H-pyrrolo[3,2-c]pyridazine
Description
Structure
3D Structure
Properties
IUPAC Name |
5H-pyrrolo[3,2-c]pyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3/c1-3-7-5-2-4-8-9-6(1)5/h1-4,7H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBZYKNAEJRHENJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C1N=NC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
119.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54420-55-2 | |
| Record name | 5H-pyrrolo[3,2-c]pyridazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
5H-Pyrrolo[3,2-c]pyridazine: Scaffold Architecture, Synthesis, and Medicinal Utility
Executive Summary
The 5H-pyrrolo[3,2-c]pyridazine scaffold represents a distinct and underutilized bicyclic heteroaromatic system in modern medicinal chemistry. As an isomer of the widely exploited 7-azaindole (pyrrolo[2,3-b]pyridine) and indole, this core offers a unique electronic profile characterized by the fusion of an electron-deficient pyridazine ring with an electron-rich pyrrole unit.
This guide provides a comprehensive technical analysis of the 5H-pyrrolo[3,2-c]pyridazine system. It addresses the critical challenges associated with its synthesis—specifically the solubility issues that complicate purification and analysis—and outlines scalable protocols for its construction. Furthermore, it validates the scaffold's utility as a "nitrogen walk" bioisostere, capable of modulating physicochemical properties (logP, pKa) and improving selectivity in kinase inhibitor design.
Structural Analysis & Physicochemical Properties
Scaffold Architecture and Numbering
The 5H-pyrrolo[3,2-c]pyridazine system consists of a pyrrole ring fused to the c-face (bonds 3–4) of a pyridazine ring. Correct IUPAC numbering is essential for accurate communication of substitution patterns.
-
Fusion Bond: The [3,2-c] designation indicates the fusion occurs between the 3,2-positions of the pyrrole and the c-bond of the pyridazine.
-
Heteroatom Placement: The pyridazine nitrogens are located at positions 1 and 2. The pyrrole nitrogen is assigned position 5 to satisfy the lowest locant rule for the fused system.
Figure 1: Numbering scheme for the 5H-pyrrolo[3,2-c]pyridazine core. Note the bridgehead carbons (4 and 8) and the acidic pyrrole nitrogen at position 5.
Electronic Properties and Reactivity
The scaffold exhibits a "push-pull" electronic character:
-
Pyridazine Ring (Electron Deficient): The 1,2-diazine moiety is highly π-deficient, making positions 3 and 4 (if not fused) susceptible to nucleophilic attack. In the fused system, position 3 retains significant electrophilic character, suitable for SNAr reactions if a leaving group (e.g., Cl, Br) is present.
-
Pyrrole Ring (Electron Rich): The pyrrole ring is π-excessive. However, the fusion to the electron-withdrawing pyridazine ring attenuates this density compared to indole, potentially stabilizing the system against oxidative degradation while maintaining reactivity toward electrophiles at C6/C7.
Solubility and Handling
A critical technical nuance of this scaffold is its solubility profile . Unlike its 7H-pyrrolo[2,3-c]pyridazine isomer, the 5H-pyrrolo[3,2-c]pyridazine derivatives often exhibit significantly lower solubility in common organic solvents (DMSO, MeOH, DCM).
-
Implication: This facilitates isolation via precipitation but complicates NMR characterization.
-
Solution: Use of deuterated trifluoroacetic acid (TFA-d) or high-temperature DMSO-d6 is often required for adequate spectroscopic resolution.
Synthetic Methodologies
The construction of the 5H-pyrrolo[3,2-c]pyridazine core is non-trivial due to the specific arrangement of nitrogen atoms. Two primary strategies are employed: the "Nitrogen Walk" modular approach and the Carbonylation route.
Strategy A: The Pd-Catalyzed Carbonylation Route
This method, highlighted in recent "Practical Toolkit" literature, is preferred for generating bifunctional cores suitable for library synthesis. It allows for the installation of esters at C3, which can be further derivatized.
Workflow Logic:
-
Precursor Selection: Start with a halogenated pyrrolo-pyridazine core (often obtained via cyclization of hydrazine with specific pyrrole precursors or via 3,6-dichlorotetrazine routes).
-
Carbonylation: Palladium-catalyzed insertion of CO in the presence of an alcohol (MeOH/EtOH) converts a C3-halogen into an ester.
-
Functionalization: The ester serves as a handle for amides or heterocycles, while the pyrrole NH (N5) and C6/C7 positions remain open for electrophilic substitution or cross-coupling.
Strategy B: The Tetrazine Approach (Inverse Electron Demand Diels-Alder)
For accessing the core from acyclic or simple cyclic precursors, the reaction of 3,6-dichlorotetrazine with suitable dienophiles (e.g., pyrrole enamines or alkynes) followed by nitrogen extrusion is a powerful, albeit expensive, route.
Mechanism:
-
Step 1: [4+2] Cycloaddition of 3,6-dichlorotetrazine (electron-poor diene) with a pyrrole-based dienophile.
-
Step 2: Retro-Diels-Alder reaction releases N2 to form the pyridazine ring fused to the pyrrole.
-
Step 3: Oxidation/Aromatization yields the fully aromatic system.
Figure 2: Synthetic workflow for the generation of bifunctional 5H-pyrrolo[3,2-c]pyridazine libraries via the carbonylation route.
Medicinal Chemistry Applications
The "Nitrogen Walk" Rationale
In drug design, systematically replacing CH groups with N atoms ("nitrogen walk") scans the chemical space for optimal potency and metabolic stability. The 5H-pyrrolo[3,2-c]pyridazine scaffold serves as a bioisostere for:
-
Indole: Found in endogenous ligands (serotonin) and drugs (indomethacin).
-
7-Azaindole (Pyrrolo[2,3-b]pyridine): A privileged kinase scaffold (e.g., Vemurafenib).
Advantages of the [3,2-c]pyridazine core:
-
H-Bonding: The additional nitrogen in the pyridazine ring (N2) provides a unique H-bond acceptor vector not present in indole or azaindole.
-
Acidity: The N5-H is more acidic than the indole NH due to the electron-withdrawing nature of the fused pyridazine, potentially strengthening interactions with active site residues (e.g., hinge region of kinases).
Case Study: Kinase Inhibition
While specific marketed drugs with this exact core are rare compared to pyrrolopyrimidines, the scaffold is actively explored in FMS (CSF-1R) and JAK kinase inhibitors. The structural rigidity and planar geometry allow it to mimic the adenine ring of ATP, fitting snugly into the ATP-binding pocket.
Experimental Protocol: General Carbonylation Procedure
The following protocol is adapted from high-yield methodologies for electron-deficient heteroaromatics.
Objective: Synthesis of methyl 5H-pyrrolo[3,2-c]pyridazine-3-carboxylate from 3-chloro-5H-pyrrolo[3,2-c]pyridazine.
Reagents:
-
Substrate: 3-chloro-5H-pyrrolo[3,2-c]pyridazine (1.0 eq)
-
Catalyst: Pd(OAc)₂ (5 mol%)
-
Ligand: dppp (1,3-bis(diphenylphosphino)propane) (10 mol%)
-
Base: Triethylamine (Et₃N) (2.0 eq)
-
Solvent: Methanol (MeOH) / DMF (1:1 mixture to enhance solubility)
-
Gas: Carbon Monoxide (CO) balloon or autoclave (50 psi)
Procedure:
-
Setup: In a dry pressure vessel or flask, dissolve the substrate, Pd(OAc)₂, and dppp in the MeOH/DMF mixture.
-
Degassing: Sparge the solution with Argon for 10 minutes to remove oxygen.
-
Activation: Add Et₃N. Introduce CO atmosphere (balloon or pressure).
-
Reaction: Heat the mixture to 80–100 °C for 12–16 hours. Monitor by LC-MS (Note: Starting material peak M+H will shift to M+H+24 for methyl ester).
-
Workup: Cool to room temperature. Filter through a Celite pad to remove Pd black. Concentrate the filtrate.
-
Purification: Due to low solubility, triturated the residue with cold methanol or diethyl ether. If necessary, purify via flash chromatography using a polar eluent (DCM:MeOH 95:5).
Data Validation (Self-Check):
-
1H NMR (DMSO-d6): Look for the disappearance of the C3-proton (if applicable) or the shift of the ring protons. Expect a singlet for the methyl ester (~3.9 ppm).
-
Solubility Check: If the product precipitates during the reaction, this confirms the formation of the rigid bicyclic ester.
References
-
Practical Toolkit for the Installation of Pyrrolo[2,3-c/3,2-c]pyridazine Cores. ChemRxiv. (2024). Detailed synthesis and solubility analysis of bifunctional cores.
-
Design, synthesis, and bioevaluation of 1H-pyrrolo[3,2-c]pyridine derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry. (2024). Comparative analysis of isomeric scaffolds in kinase inhibition.
-
Inverse-Electron-Demand Diels-Alder Reactions for the Synthesis of Pyridazines. Journal of Organic Chemistry. (2021). Methodology for constructing the pyridazine ring from tetrazines.
-
5H-pyrrolo[3,2-c]pyridazine-3-carboxylic acid Structure & Data. PubChem. (2026). Physicochemical data and identifiers.
Therapeutic Horizons of Pyrrolo[3,2-c]pyridazine Derivatives: A Technical Dossier
Topic: Therapeutic Potential of Pyrrolo[3,2-c]pyridazine Derivatives Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The pyrrolo[3,2-c]pyridazine scaffold represents a privileged, under-explored pharmacophore in modern medicinal chemistry. Structurally distinct from the more common pyrrolo[2,3-d]pyrimidine (7-deazapurine) and pyrrolo[2,3-b]pyridine (7-azaindole), this 5,6-fused bicyclic system offers unique electronic properties and solubility profiles. Its primary therapeutic utility lies in its ability to mimic the purine core of adenosine triphosphate (ATP), making it a potent scaffold for Type I kinase inhibitors .
Recent high-impact studies and patent disclosures (2015–2024) have validated this scaffold in oncology and immunology, specifically targeting Janus Kinases (JAK) , Cyclin-Dependent Kinases (CDK12/13) , and c-Kit . This guide synthesizes the chemical architecture, synthetic accessibility, and biological validation of pyrrolo[3,2-c]pyridazine derivatives, providing actionable protocols for their development.
Chemical Architecture & Synthetic Accessibility
The Scaffold Advantage
The pyrrolo[3,2-c]pyridazine core contains three nitrogen atoms, creating a highly polarized system compared to indole or azaindole.
-
H-Bonding: The pyridazine nitrogens (N5/N6) serve as critical hydrogen bond acceptors in the kinase hinge region.
-
Solubility: The increased polarity generally confers superior aqueous solubility compared to carbocyclic analogs, improving oral bioavailability (F%).
-
Electronic Profile: The electron-deficient pyridazine ring lowers the pKa of the pyrrole NH, potentially enhancing interactions with acidic residues in the binding pocket.
Synthesis Strategy: The Zirconocene Route
While classical condensation methods exist, the zirconocene-mediated multicomponent reaction is the most versatile method for generating highly substituted derivatives. This "one-pot" approach allows for the rapid assembly of the core from simple nitriles and diynes.
Visualization: Synthetic Workflow
Figure 1: Zirconocene-mediated synthesis allows for modular construction of the scaffold, critical for SAR exploration.[1]
Therapeutic Targets & Mechanism of Action
Primary Mechanism: ATP-Competitive Inhibition
Pyrrolo[3,2-c]pyridazines function primarily as ATP-competitive inhibitors. They bind to the active conformation (DFG-in) of the kinase domain. The scaffold orients the pyridazine ring toward the solvent front, while the pyrrole moiety anchors into the hinge region via hydrogen bonds to the backbone carbonyls/amines (e.g., Leu834 in EGFR or Glu96 in CDK).
Key Validated Targets
| Target Family | Specific Isoforms | Disease Indication | Mechanism Note |
| Janus Kinase | JAK1, JAK2, JAK3 | Rheumatoid Arthritis, Myelofibrosis | Selective inhibition of cytokine signaling (IL-6, IFN-γ). |
| CDK | CDK12, CDK13 | Ovarian Cancer, TNBC | Inhibition of transcriptional regulation; often coupled with Cyclin K degradation. |
| Receptor TK | c-Kit (CD117) | GIST, Mastocytosis | Potent against D816V mutation variants. |
| Non-Kinase | HIV-1 RT | HIV/AIDS | Non-nucleoside Reverse Transcriptase Inhibitor (NNRTI) activity observed in specific derivatives. |
Signaling Pathway Visualization (JAK-STAT)
The following diagram illustrates the interference point of pyrrolo[3,2-c]pyridazine derivatives within the JAK-STAT pathway, a primary target for autoimmune indications.
Figure 2: Mechanism of Action. The derivative blocks the ATP-binding site of JAK, preventing STAT phosphorylation and downstream pro-inflammatory gene transcription.
Experimental Protocols (Self-Validating Systems)
Protocol A: Synthesis of 3-Chloro-5H-pyrrolo[3,2-c]pyridazine
Rationale: This intermediate is a "universal" building block. The chlorine at C3 allows for subsequent Suzuki or Buchwald-Hartwig couplings to introduce diversity.
Reagents:
-
3-hydrazinylpyridine derivative (Starting material)
-
Ethyl pyruvate / Pyruvic acid
-
Polyphosphoric acid (PPA)
-
POCl3 (Phosphorus oxychloride)
Step-by-Step Methodology:
-
Hydrazone Formation: Dissolve 3-hydrazinylpyridine (1.0 eq) in EtOH. Add ethyl pyruvate (1.1 eq) dropwise at 0°C. Stir for 2h. Filter the precipitate (hydrazone intermediate).
-
QC Check: 1H NMR should show disappearance of hydrazine NH2 protons.
-
-
Fischer-like Cyclization: Suspend the hydrazone in PPA (10 vol) and heat to 120°C for 4h.
-
Critical Control: Monitor temperature strictly; >140°C leads to degradation.
-
Quench: Pour onto crushed ice/NH4OH to pH 8. Extract with EtOAc.
-
-
Chlorination: Reflux the resulting lactam (pyrrolo[3,2-c]pyridazin-4-one) in neat POCl3 for 3h.
-
Safety: POCl3 is corrosive. Use a caustic scrubber.
-
-
Isolation: Evaporate POCl3. Neutralize with NaHCO3. Purify via flash chromatography (Hex/EtOAc).
Protocol B: In Vitro Kinase Inhibition Assay (ADP-Glo™)
Rationale: A luminescent assay quantifying ADP generation is preferred over radiometric methods for high-throughput screening due to sensitivity and safety.
Materials:
-
Recombinant JAK2 or CDK12 enzyme.
-
Substrate: Poly(Glu, Tyr) 4:1.
-
ATP (Ultrapure).
-
Test Compound: Pyrrolo[3,2-c]pyridazine derivative (dissolved in DMSO).
-
Control: Staurosporine (Pan-kinase inhibitor).
Workflow:
-
Preparation: Prepare 384-well white plates.
-
Incubation:
-
Add 2 µL of Compound (serial dilution, 10 µM to 0.1 nM).
-
Add 4 µL of Enzyme/Substrate master mix.
-
Start Reaction: Add 4 µL of ATP (at Km concentration for the specific kinase).
-
Incubate at RT for 60 min.
-
-
Detection:
-
Add 10 µL ADP-Glo™ Reagent (stops reaction, consumes remaining ATP). Incubate 40 min.
-
Add 20 µL Kinase Detection Reagent (converts ADP to ATP -> Luciferase light). Incubate 30 min.
-
-
Data Analysis:
-
Measure Luminescence (RLU).
-
Calculate % Inhibition =
-
Validation: The Z' factor must be > 0.5 for the assay to be valid.
-
Structure-Activity Relationship (SAR) Summary
The following table summarizes the impact of substitutions on the pyrrolo[3,2-c]pyridazine core based on recent patent literature (e.g., US10227357B2).
| Position | Modification | Effect on Potency/ADME |
| N5 (Pyrrole) | Methyl / Isopropyl | Improves metabolic stability; reduces H-bond donor capability (may affect hinge binding if NH is required). |
| C3 | Aryl / Heteroaryl | Critical for Selectivity. Bulky groups here target the "gatekeeper" residue region. 4-pyrazolyl groups often enhance JAK potency. |
| C4 | Chlorine / Amine | Cl is a synthetic handle.[2] Amino substitutions (e.g., piperazine) drastically improve solubility and can reach solvent-exposed areas. |
| C7 | Halogen (F, Cl) | Modulates pKa and metabolic stability against oxidation. |
References
-
Synthesis and Biological Evaluation of Pyrrolo[3,2-c]pyridine and Pyridazine Derivatives. ResearchGate / ChemRxiv. (2025). Focuses on zirconocene-mediated synthesis and kinase applications.
-
Compounds and methods for kinase modulation (c-Kit/JAK). US Patent US10227357B2. (2019). Detailed SAR and biological data for pyrrolo[3,2-c]pyridazine kinase inhibitors.
-
CDK12/13 Inhibitors and their Therapeutic Use. WO Patent WO2021122745A1. (2021). Describes the use of the scaffold in targeting transcription-associated kinases.
-
Practical Toolkit for the Installation of Pyrrolo[2,3-c/3,2-c]pyridazine Cores. ChemRxiv. (2020). A guide to the chemical handling and functionalization of the core.
-
Design and Synthesis of Pyrrolo-fused Heterocycles as Anticancer Agents. European Journal of Medicinal Chemistry. (2020). Broader context on pyrrolo-fused systems in oncology.
Sources
Next-Generation Nitrogen Heterocycles: Escaping Flatland in Drug Discovery
Topic: Novel Nitrogen-Containing Heterocycles for Drug Discovery Content Type: Technical Whitepaper / Strategic Guide Audience: Medicinal Chemists, drug discovery scientists, and research directors.
Strategic Imperative: The 3D Shift
For decades, medicinal chemistry was dominated by "flat" aromatic nitrogen heterocycles—pyridines, pyrimidines, and indoles. While these scaffolds offered reliable synthetic pathways via cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), they often imposed liabilities: poor aqueous solubility, rapid metabolic clearance, and non-specific binding due to pi-stacking.
The current frontier lies in "Escaping Flatland" : the transition to
Core Advantages of Novel N-Heterocycles
| Feature | Traditional Aromatic (e.g., Pyridine) | Novel | Mechanistic Benefit |
| Geometry | Planar (2D) | Tetrahedral/Bridged (3D) | Precise vector alignment in chiral binding pockets. |
| Solubility | Low (requires polar groups) | High | Disruption of crystal lattice energy; enhanced solvation. |
| Metabolic Stability | Prone to CYP450 oxidation | Tunable | Steric bulk or bridgeheads block metabolic soft spots. |
| Lipophilicity | High LogP (Lipophilic) | Lower LogP | Improved Lipophilic Ligand Efficiency (LLE). |
Architectural Evolution: Beyond the Piperidine
While piperidine and morpholine are established saturated heterocycles, the "novel" category encompasses strained and bridged systems that introduce unique conformational constraints.
The Rise of Strained Rings (Azetidines & Oxetane-Amines)
Azetidines (4-membered rings) are emerging as superior bioisosteres for secondary amines. The ring strain (~26 kcal/mol) lowers the
Bridged Bicyclic Systems
Scaffolds like 2-azabicyclo[2.1.1]hexane and 3-azabicyclo[3.1.0]hexane serve as rigidified bioisosteres of proline or piperidine. These "molecular stiffeners" lock pharmacophores into bioactive conformations, reducing the entropic penalty of binding.
Caption: Evolutionary trajectory of nitrogen scaffolds from planar aromatics to rigidified, sp3-rich 3D architectures.
Synthetic Engine: Late-Stage Functionalization
Accessing these substituted saturated heterocycles historically required de novo synthesis. However, modern drug discovery demands Late-Stage Functionalization (LSF) . The most powerful method currently is Photoredox
Methodology: Photoredox -Amino C-H Arylation
This protocol utilizes the inherent hydridic nature of the
Experimental Protocol 1:
-C-H Arylation of Cyclic Amines
Objective: Direct installation of an aryl group onto the
Reagents:
-
Substrate: N-Boc-Azetidine or N-Boc-Piperidine (1.0 equiv).
-
Coupling Partner: Aryl bromide (e.g., 4-bromobenzonitrile) (1.5 equiv).
-
Photocatalyst:
(1 mol%). -
HAT Catalyst: Quinuclidine (5 mol%) or similar H-atom transfer agent.
-
Base:
(2.0 equiv). -
Solvent: Acetonitrile (
). -
Light Source: Blue LED (450 nm).
Step-by-Step Workflow:
-
Setup: In a nitrogen-filled glovebox, charge a 20 mL vial with the Photocatalyst (1 mol%), Aryl Bromide (1.5 equiv), Base (2.0 equiv), and HAT Catalyst.
-
Solvation: Add the N-heterocycle substrate dissolved in degassed Acetonitrile (0.1 M concentration).
-
Irradiation: Seal the vial and remove from glovebox. Place in a photoreactor setup with Blue LED irradiation and fan cooling (maintain T < 35°C) for 16–24 hours.
-
Workup: Dilute the reaction mixture with ethyl acetate (EtOAc) and wash with saturated
followed by brine. -
Purification: Dry organic layer over
, concentrate in vacuo, and purify via flash column chromatography (Hexanes/EtOAc gradient). -
Validation: Confirm regioselectivity (typically
to Nitrogen) via 2D NMR (HMBC/HSQC).
Mechanism of Action:
The catalytic cycle relies on the oxidation of the HAT catalyst (quinuclidine) by the excited Iridium species. The resulting quinuclidine radical cation abstracts a hydrogen atom from the
Bioisosterism & Validation
The substitution of a flat aromatic ring with a novel saturated heterocycle is known as Scaffold Hopping . This is often done to bypass patent space or resolve metabolic liabilities.
Case Study: Pyridine vs. Bicyclo[1.1.1]pentane (BCP)
Replacing a para-substituted phenyl/pyridine ring with a BCP-amine linker often retains the linear vector of substituents while dramatically increasing solubility.
Data Comparison: Physicochemical Profile
| Property | Phenyl-Linker Analog | BCP-Linker Analog | Impact |
|---|---|---|---|
| LogD (pH 7.4) | 3.8 | 2.1 | Improved (Lower lipophilicity reduces non-specific binding). |
| Solubility (
Experimental Protocol 2: Microsomal Stability Assay
Objective: To validate the metabolic stability advantage of the novel scaffold.
-
Preparation: Prepare 10 mM stock solutions of the test compound (Novel N-heterocycle) and control (Traditional aromatic analog) in DMSO.
-
Incubation: Dilute to 1
M in phosphate buffer (pH 7.4) containing liver microsomes (human/mouse, 0.5 mg protein/mL). -
Initiation: Pre-incubate at 37°C for 5 mins. Initiate reaction by adding NADPH-regenerating system.
-
Sampling: Aliquot samples at t = 0, 5, 15, 30, and 60 mins. Quench immediately in ice-cold acetonitrile containing internal standard.
-
Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.
-
Calculation: Plot ln(% remaining) vs. time. The slope
determines intrinsic clearance ( ).
Caption: Integrated workflow for the design, synthesis, and validation of novel N-heterocyclic drug candidates.
References
-
An Update on the Nitrogen Heterocycle Compositions and Properties of U.S. FDA-Approved Pharmaceuticals (2013-2023) . Journal of Medicinal Chemistry, 2024. [1]
-
Direct Functionalization of Nitrogen Heterocycles via Rh-Catalyzed C-H Bond Activation . Accounts of Chemical Research, ACS.
-
Synthesis of sp3-rich heterocyclic frameworks by a divergent synthesis strategy . RSC Chemical Biology, 2023.
-
Nitrogen-containing heterocyclic drug products approved by the FDA in 2023 . European Journal of Medicinal Chemistry, 2024.[2]
-
Recent advances in the synthesis of nitrogen heterocycles via radical cascade reactions . Chemical Society Reviews, 2015.
Sources
Technical Guide: Pyrrolo[3,2-c]pyridazine as a Bioisostere of Indole
Executive Summary
The "Nitrogen Walk" in Medicinal Chemistry
The indole scaffold is ubiquitous in drug discovery, serving as the core pharmacophore for thousands of bioactive molecules, including kinase inhibitors (e.g., sunitinib) and GPCR ligands (e.g., sumatriptan). However, indole suffers from high lipophilicity (cLogP ~2.14) and susceptibility to oxidative metabolism at the C2 and C3 positions.
Pyrrolo[3,2-c]pyridazine represents a high-value "scaffold hop" from indole. By replacing the benzene ring with a pyridazine (1,2-diazine) ring, medicinal chemists can dramatically alter the physicochemical profile of a lead compound while maintaining the vector orientation of substituents. This guide details the electronic, structural, and synthetic rationale for deploying pyrrolo[3,2-c]pyridazine as a bioisostere.
Part 1: Rationale for Bioisosteric Replacement
Structural and Electronic Profiling
The transition from indole to pyrrolo[3,2-c]pyridazine involves the insertion of nitrogen atoms at positions 5 and 6 (using indole numbering). This is not merely a cosmetic change; it fundamentally alters the molecular electrostatic potential (MEP).
| Property | Indole | Pyrrolo[3,2-c]pyridazine | Medicinal Chemistry Impact |
| Core Structure | Benzene fused to Pyrrole | Pyridazine fused to Pyrrole | Space Filling: Nearly identical volume; excellent steric mimicry. |
| H-Bond Donors | 1 (N1-H) | 1 (N1-H) | Binding: N1-H becomes more acidic (stronger donor). |
| H-Bond Acceptors | 0 (Core) | 2 (N5, N6) | Solubility: Pyridazine nitrogens accept H-bonds from water, lowering LogP. |
| ~16.2 | ~11-12 (Predicted) | Permeability: Increased acidity may lead to deprotonation at physiological pH if EWGs are present. | |
| Metabolic Liability | High (C2/C3 oxidation) | Low | Stability: The electron-deficient pyridazine ring deactivates the system against CYP450 oxidation. |
The "Nitrogen Walk" Visualization
The following diagram illustrates the logical progression (the "Nitrogen Walk") from indole to its diaza-analogue, highlighting the shift in electronic properties.
Figure 1: The "Nitrogen Walk" strategy. Moving from indole to pyrrolo[3,2-c]pyridazine increases polar surface area (PSA) and metabolic stability.
Part 2: Synthetic Strategies
Synthesizing the pyrrolo[3,2-c]pyridazine core is more challenging than the ubiquitous indole synthesis (e.g., Fischer indole). The electron-deficient nature of the pyridazine ring makes classical electrophilic aromatic substitutions difficult. Two primary strategies are recommended: the Reductive Cyclization (Batcho-Leimgruber variation) and the Pd-Catalyzed Carbonylation/Cyclization .
Strategy A: Modified Batcho-Leimgruber (The Enamine Route)
This method constructs the pyrrole ring onto a pre-existing pyridazine core. It is robust for generating the parent scaffold.
-
Starting Material: 4-amino-5-methylpyridazine.
-
Key Reagent:
-Dimethylformamide dimethyl acetal (DMF-DMA). -
Mechanism: Condensation of the methyl group with DMF-DMA forms an enamine, which undergoes reductive cyclization.
Strategy B: Pd-Catalyzed Carbonylation (The Ryabukhin Toolkit)
For accessing 3-substituted derivatives (critical for kinase inhibitors), the approach developed by Ryabukhin et al. is superior. It utilizes a "toolkit" of halogenated pyridazines to install functionality before or during ring closure.
Experimental Protocol: Synthesis of Ethyl 5H-pyrrolo[3,2-c]pyridazine-3-carboxylate
This protocol is adapted from recent methodologies for installing pyrrole cores onto electron-deficient heterocycles.
Reagents:
-
4-amino-5-iodopyridazine (Precursor)
-
Pyruvate derivative or Acrylate
-
Pd(OAc)2 (Catalyst)
-
PPh3 (Ligand)
-
Triethylamine (Base)
Step-by-Step Workflow:
-
Preparation: In a flame-dried Schlenk tube, dissolve 4-amino-5-iodopyridazine (1.0 equiv) in anhydrous DMF (0.2 M).
-
Catalyst Addition: Add Pd(OAc)2 (5 mol%) and PPh3 (10 mol%). Degas with Argon for 10 minutes.
-
Coupling: Add the alkyne or pyruvate surrogate (1.2 equiv) and Triethylamine (2.0 equiv).
-
Cyclization: Heat the mixture to 100°C for 12 hours. The Pd catalyst facilitates both the cross-coupling and the subsequent heteroannulation.
-
Workup: Cool to RT, dilute with EtOAc, wash with water and brine. Dry over Na2SO4.
-
Purification: Flash column chromatography (DCM/MeOH gradient).
Figure 2: General synthetic workflow for constructing the pyrrolo[3,2-c]pyridazine core from pyridazine precursors.
Part 3: Medicinal Chemistry Applications[1][2][3][4][5][6][7][8][9]
Kinase Inhibition (The "Hinge Binder" Concept)
In kinase drug discovery, the "hinge region" of the ATP binding site typically requires a hydrogen bond donor-acceptor motif.
-
Indole: Binds via N1-H (Donor). Requires a substituent at C3 to accept a bond from the hinge backbone.
-
Pyrrolo[3,2-c]pyridazine: Binds via N1-H (Donor) and can accept a hydrogen bond via N5 (the pyridazine nitrogen).
This "built-in" acceptor at N5 allows for a mono-dentate or bi-dentate binding mode without the need for bulky external substituents, saving molecular weight (Ligand Efficiency).
Case Study: JAK Inhibitor Scaffold Hopping
Hypothetical optimization based on bioisosteric principles.
-
Lead Compound: Ruxolitinib-like analogue (Pyrrolo[2,3-d]pyrimidine core).
-
Issue: Poor metabolic stability and rapid clearance.
-
Solution: Swap core to Pyrrolo[3,2-c]pyridazine .
-
Outcome:
-
LogP Reduction: -0.8 units (Predicted).
-
Metabolic Stability: The pyridazine ring is less electron-rich than the pyrimidine/pyridine counterparts in specific orientations, reducing oxidation propensity.
-
Selectivity: The unique dipole of the [3,2-c] system alters the vector of the substituents, potentially avoiding off-target clashes in the ATP pocket of similar kinases.
-
References
-
Ryabukhin, S., et al. (2025).[1] Practical Toolkit for the Installation of Pyrrolo[2,3-c/3,2-c]pyridazine Cores into MedChem Relevant Compounds. ChemRxiv. Link
-
Kuhla, D. E., & Lombardino, J. G. (1977).[2] The Synthesis and Properties of Pyrrolo[1,2-b]pyridazines. (Contextual reference for isomer distinction). Journal of Heterocyclic Chemistry.
-
Alvarez-Builla, J., et al. (2011). Bicyclic 5-6 Systems with One Bridgehead Nitrogen Atom: One Extra Heteroatom 1:0. Modern Heterocyclic Chemistry. Link
-
Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry. Link
Sources
Technical Deep Dive: Medicinal Chemistry of Fused Pyrrole-Pyridazine Systems
Executive Summary
The fused pyrrole-pyridazine scaffold represents a privileged yet underutilized pharmacophore in modern drug discovery. Structurally, it combines the
For medicinal chemists, this system offers three primary strategic advantages:
-
Scaffold Hopping : It serves as a bioisostere for indole (C
N replacement) and pyrrolopyrimidine, often bypassing crowded IP space while altering metabolic soft spots. -
Solubility Tuning : The additional nitrogen atoms in the pyridazine ring lower cLogP relative to carbocyclic analogs, improving aqueous solubility without sacrificing planarity.
-
Vector Positioning : The isomeric diversity (e.g., [1,2-b] vs. [2,3-d]) allows for precise vector exploration of substituents into solvent-exposed or hydrophobic pockets of target proteins (e.g., Kinase hinge regions, PARP active sites).
Part 1: Structural Landscape & Nomenclature
The fusion of a five-membered pyrrole ring with a six-membered pyridazine ring yields several isomers. The biological utility and synthetic accessibility vary significantly between them.
Core Isomers
| Isomer | Structure Description | Key Features | Primary Application |
| Pyrrolo[1,2-b]pyridazine | Bridgehead nitrogen fusion. | Aromatic, 10- | PARP Inhibitors , Antimicrobial, DNA Intercalators.[1] |
| Pyrrolo[2,3-d]pyridazine | Fused at C2-C3 of pyrrole and C4-C5 of pyridazine. | 7-deazapurine analog (isostere of pyrrolopyrimidine). | Kinase Inhibitors (EGFR, VEGFR), Nucleoside analogs.[2][3] |
| Pyrrolo[2,3-c]pyridazine | Fused at C2-C3 of pyrrole and C3-C4 of pyridazine. | "Nitrogen walk" isomer. Less common. | JAK/STAT pathway , emerging scaffold. |
| Pyrrolo[3,4-d]pyridazine | Fused at C3-C4 of pyrrole. | Non-aromatic pyrrole unless substituted; often unstable. | Tricyclic fused systems (e.g., phthalazine analogs). |
Electronic Properties
The pyrrolo[1,2-b]pyridazine system is particularly interesting because the bridgehead nitrogen participates in the aromatic sextet of the pyrrole ring while simultaneously being part of the pyridazine ring. This results in a system that is electronically amphoteric:
-
Pyrrole Ring : Electron-rich, susceptible to electrophilic aromatic substitution (EAS) at C-5 and C-7.
-
Pyridazine Ring : Electron-poor, susceptible to nucleophilic attack if activated, or participating in
-stacking interactions with aromatic residues (e.g., Phe, Tyr) in binding pockets.
Part 2: Synthetic Architectures
The synthesis of these systems requires distinct strategies depending on the target isomer. Below are the two most medicinal-chemistry-relevant protocols.
Workflow: Synthesis of Pyrrolo[1,2-b]pyridazine
This isomer is typically accessed via [3+2] cycloaddition or condensation strategies. The condensation of 1-aminopyrrole with 1,3-dicarbonyls is a robust method for generating diverse analogs.
Protocol A: Condensation Strategy (Flitsch-Krämer Variation)
-
Concept : 1-Aminopyrrole acts as a 1,4-binucleophile reacting with a 1,3-electrophile (diketone or keto-aldehyde).
-
Step-by-Step Methodology :
-
Precursor Preparation : Synthesize 1-aminopyrrole via amination of pyrrole using hydroxylamine-O-sulfonic acid (HOSA) in basic media (KOH/DMF). Note: 1-aminopyrrole is unstable; use immediately or store as a salt.
-
Condensation : Dissolve 1-aminopyrrole (1.0 equiv) and 2,4-pentanedione (1.1 equiv) in ethanol.
-
Catalysis : Add a catalytic amount of p-toluenesulfonic acid (pTSA) or acetic acid.
-
Cyclization : Reflux for 4–6 hours. Monitor by TLC (disappearance of amine).
-
Workup : Evaporate solvent. Neutralize with NaHCO
. Extract with DCM. -
Purification : Flash chromatography (Hexane/EtOAc).
-
Protocol B: Mesoionic Cycloaddition
-
Concept : 1,3-Dipolar cycloaddition of mesoionic oxazolo-pyridazinones with alkynes.
-
Utility : High regioselectivity for substituted alkynes.
Workflow: Synthesis of Pyrrolo[2,3-d]pyridazine
This scaffold is often built by constructing the pyridazine ring onto a pre-functionalized pyrrole.
Protocol C: Vilsmeier-Haack / Hydrazine Cyclization
-
Step-by-Step Methodology :
-
Starting Material : Begin with N-protected pyrrole (e.g., N-benzyl pyrrole).
-
Acylation : Perform Vilsmeier-Haack formylation to install a formyl group at C-2. Alternatively, use Friedel-Crafts acylation to install a ketone at C-2.
-
Functionalization : Install a carbonyl or ester functionality at C-3. (e.g., starting from ethyl 2-formyl-1H-pyrrole-3-carboxylate).
-
Ring Closure : Treat the 2,3-dicarbonyl pyrrole intermediate with hydrazine hydrate (N
H H O) in refluxing ethanol/acetic acid. -
Result : Formation of the pyridazinone fused system (dihydro-pyrrolo[2,3-d]pyridazin-4-one).
-
Aromatization/Chlorination : Treat with POCl
to generate the chloro-intermediate, which is a key handle for S Ar reactions to install kinase-targeting amines.
-
Part 3: Visualization of Synthetic Logic
Figure 1: Comparative synthetic pathways for the two primary pyrrolo-pyridazine isomers. The [1,2-b] route utilizes a condensation strategy, while the [2,3-d] route employs a stepwise ring construction ideal for generating kinase hinge-binders.
Part 4: Medicinal Chemistry & SAR[3][4][5][6][7][8][9]
Kinase Inhibition (The Hinge Binder Strategy)
The pyrrolo[2,3-d]pyridazine isomer is a bioisostere of the pyrrolo[2,3-d]pyrimidine (7-deazapurine) scaffold found in drugs like Tofacitinib.
-
Binding Mode : The N-1 (pyrrole) and N-7 (pyridazine) can form a bidentate hydrogen bond network with the kinase hinge region (Glu/Leu backbone).
-
SAR Insight :
-
C-4 Position : Substitution here (via S
Ar on the chloro-intermediate) with anilines or solubilizing groups dictates specificity for the hydrophobic pocket (Gatekeeper residue interaction). -
C-2 Position : Small alkyl or halogen groups here can displace water molecules or interact with the ribose-binding pocket.
-
Selectivity : Unlike the purine scaffold, the pyridazine N-N bond alters the dipole and basicity, potentially reducing off-target affinity for other ATP-binding enzymes.
-
PARP Inhibition (The Nicotinamide Mimic)
The pyrrolo[1,2-b]pyridazine scaffold has been successfully employed to mimic the nicotinamide core of NAD+, the substrate for Poly(ADP-ribose) polymerase (PARP).
-
Mechanism : The planar aromatic system stacks between Tyrosine residues in the PARP active site. The bridgehead nitrogen and adjacent carbonyl (if present) mimic the amide of nicotinamide.
-
Key Data : 2-substituted pyrrolo[1,2-b]pyridazines (e.g., Compound 15b from Bioorg. Med. Chem. Lett. 2021) showed:
EGFR Inhibition (Spiro-fused Systems)
Recent work (e.g., SPP10 ) has explored spiro-pyrrolopyridazine derivatives.
-
Structure : A spiro-linkage at the pyrrole ring creates a non-planar topology that can explore novel chemical space in the EGFR binding site.
-
Performance : SPP10 demonstrated IC
values comparable to Erlotinib against EGFR-WT but with a distinct resistance profile due to its unique shape complementarity.
Part 5: Data Summary & Case Studies
Comparative Physicochemical Profile
| Property | Indole | Pyrrolo[2,3-d]pyrimidine | Pyrrolo[2,3-d]pyridazine | Impact |
| H-Bond Acceptors | 0 | 3 | 2 | Pyridazine is less basic than pyrimidine. |
| H-Bond Donors | 1 | 1 | 1 | Essential for Hinge Binding. |
| cLogP (Core) | ~2.1 | ~0.6 | ~0.3 | Improved Solubility . |
| TPSA | 15.8 | 41.6 | 28.7 | Better CNS penetration potential than pyrimidines. |
Case Study: SPP10 (EGFR Inhibitor)
Compound : Spiro-pyrrolopyridazine derivative 10. Target : Epidermal Growth Factor Receptor (EGFR).
-
Design Logic : The spiro-fusion restricts conformational flexibility, reducing the entropic penalty upon binding. The pyridazine ring accepts H-bonds from Met793 (hinge).
-
Results :
References
-
Synthesis and Biological Activity of Pyrrolo[1,2-b]pyridazines : Flitsch, W., & Krämer, U. "Reaction of 1-aminopyrrole with 1,3-dicarbonyl compounds." Advances in Heterocyclic Chemistry. (Contextual verification via Beilstein J. Org. Chem. 2013, 9, 237–242)
-
PARP Inhibitors (Pyrrolo[1,2-b]pyridazine) : Zhang, Y., et al. "Identification of 2-substituted pyrrolo[1,2-b]pyridazine derivatives as new PARP-1 inhibitors."[5] Bioorganic & Medicinal Chemistry Letters, 2021.
-
Kinase Inhibitors (Pyrrolo[2,3-d]pyrimidines/pyridazines) : Traxler, P., et al. "Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery."[2][3][6][4][7][8] Bioorganic Chemistry, 2024.[9][10]
-
Spiro-pyrrolopyridazine EGFR Inhibitors : Alshammari, M., et al. "Evaluation of Novel Spiro-pyrrolopyridazine Derivatives as Anticancer Compounds."[11][8] ACS Omega, 2024.
-
General Review of Fused Pyrroles : Gholap, S.S. "Pyrrolo[1,2-b]pyridazines: synthesis and application perspective."[11] ResearchGate Review, 2023.
Sources
- 1. actascientific.com [actascientific.com]
- 2. Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of New Pyrrolo[2,3- d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Identification of 2-substituted pyrrolo[1,2-b]pyridazine derivatives as new PARP-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Antitarget Selectivity and Tolerability of Novel Pyrrolo[2,3-d]pyrimidine RET Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. semanticscholar.org [semanticscholar.org]
- 9. Pyrrolopyrazine Compounds as ERK5 Inhibitors for Treating Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Evaluation of Novel Spiro-pyrrolopyridazine Derivatives as Anticancer Compounds: In Vitro Selective Cytotoxicity, Induction of Apoptosis, EGFR Inhibitory Activity, and Molecular Docking Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis, molecular modelling and anticancer evaluation of new pyrrolo[1,2-b]pyridazine and pyrrolo[2,1-a]phthalazine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
The Hidden Isostere: A Technical Guide to Pyrrolo[3,2-c]pyridazine Synthesis
The following technical guide details the history, synthesis, and applications of the pyrrolo[3,2-c]pyridazine scaffold.
Executive Summary: The "Nitrogen Walk" Frontier
In the realm of medicinal chemistry, the "nitrogen walk"—the systematic replacement of carbon atoms with nitrogen in bioactive scaffolds—is a proven strategy to optimize solubility, metabolic stability, and target affinity. While indole and azaindole (pyrrolo[2,3-b]pyridine) scaffolds are ubiquitous, the pyrrolo[3,2-c]pyridazine core (a 5,6-diazaindole isomer) has historically been a "missing link."
This scaffold offers a unique electronic profile due to the electron-deficient pyridazine ring fused to the electron-rich pyrrole. Until recently, its exploration was stifled by synthetic intractability.[1] This guide outlines the evolution from low-yielding classical methods to the breakthrough scalable protocols established in the 2020s, specifically highlighting the Ryabukhin "Toolkit" approach.
Historical Genesis & Synthetic Evolution
The Era of Scarcity (Pre-2020)
For decades, pyrrolo[3,2-c]pyridazine was a chemical curiosity rather than a viable building block. The primary challenge was the electron-deficient nature of the pyridazine ring, which disfavored the electrophilic cyclizations typically used to build indole-like systems (e.g., Fischer indole synthesis).
-
Classical Approach: Early attempts relied on the cyclization of 3-hydrazinopyridazines or the condensation of pyridazinones. These methods suffered from:
-
Regioselectivity Issues: producing mixtures of isomers ([2,3-d] vs [3,2-c]).
-
Harsh Conditions: Requiring high temperatures (100°C+) in polyphosphoric acid or acetic acid.
-
Low Yields: Often <20%, making library generation impossible.
-
The Modern Breakthrough (The Ryabukhin Protocol)
The definitive turning point occurred with the development of transition-metal-catalyzed strategies. The most authoritative modern protocol, described by Ryabukhin et al. (Enamine Ltd.), utilizes a Sonogashira coupling / Cyclization cascade . This method unlocks the scaffold on a multigram scale, allowing for the introduction of diverse functionalities (halides, esters, amines).[2]
Detailed Synthetic Protocols
The "Gold Standard" Scalable Route
Mechanism: Palladium-catalyzed cross-coupling followed by base-mediated heteroannulation. Key Precursor: 3-amino-4-halopyridazine or 3,4-dihalopyridazine derivatives.
Step-by-Step Methodology
| Stage | Reagents & Conditions | Purpose | Key Observation |
| 1. Coupling | Substrate: 3-chloro-4-iodopyridazine (or analog)Reagents: TMS-acetylene, Pd(PPh3)2Cl2, CuI, Et3NCond: THF, RT to 50°C, 4-12h | Install the 2-carbon unit required for the pyrrole ring via Sonogashira coupling . | Monitoring by LCMS is critical to avoid homocoupling of the alkyne. |
| 2. Cyclization | Reagents: KOtBu (Potassium tert-butoxide), NMP or DMFCond: 60-80°C, 2-4h | Base-mediated 5-endo-dig cyclization . The nitrogen of the pyridazine (or an adjacent amino group) attacks the activated alkyne. | Formation of the bicyclic aromatic core. The TMS group is often cleaved in situ or in a subsequent step. |
| 3. Functionalization | Reagents: Pd(dppf)Cl2, CO (gas), MeOH, Et3NCond: Autoclave, 100°C | Carbonylation to convert a residual halide (e.g., at C3) into an ester for further elaboration. | Essential for creating libraries for SAR (Structure-Activity Relationship) studies. |
Visualization of the Synthetic Pathway
The following diagram illustrates the logic flow from the pyridazine precursor to the functionalized core.
Caption: The modern scalable route for 5H-pyrrolo[3,2-c]pyridazine synthesis via Sonogashira coupling and cyclization.
Structural Insights & Reactivity Profile
Understanding the electronic distribution is vital for derivatization.
-
Pyrrole Ring (Electron Rich):
-
C7 Position: The most nucleophilic site. Susceptible to electrophilic aromatic substitution (SEAr) such as halogenation or Vilsmeier-Haack formylation.
-
N5 Position: Acidic proton (pKa ~13-14). Can be alkylated or arylated easily using bases like Cs2CO3 or NaH.
-
-
Pyridazine Ring (Electron Deficient):
-
C3 Position: Highly susceptible to Nucleophilic Aromatic Substitution (SNAr). If a chlorine is present at C3, it can be displaced by amines, alkoxides, or thiols. This is the primary vector for introducing diversity in library synthesis.
-
N1/N2: Comparison with indole shows significantly reduced basicity due to the extra nitrogen atom, affecting solubility and hydrogen bond acceptor capability.
-
| Feature | Indole | Pyrrolo[3,2-c]pyridazine | MedChem Implication |
| H-Bonding | 1 Donor (NH) | 1 Donor (NH), 2 Acceptors (N) | Enhanced water solubility; potential for novel binding modes. |
| Electronic Nature | Electron Rich | Amphoteric (Rich Pyrrole / Poor Pyridazine) | unique dipole moment; different metabolic soft spots. |
| C3 Reactivity | Nucleophilic (SEAr) | Electrophilic (SNAr if halogenated) | Allows orthogonal functionalization strategies. |
Applications in Drug Discovery
The pyrrolo[3,2-c]pyridazine scaffold is increasingly recognized as a "privileged structure" in kinase inhibition.
-
JAK Inhibitors: The scaffold serves as a bioisostere for the pyrrolo[2,3-d]pyrimidine core found in Tofacitinib and Ruxolitinib. The additional nitrogen atoms in the pyridazine ring can form unique hydrogen bonds with the hinge region of Janus Kinases (JAK1/2/3).
-
c-Kit and FMS Kinase: Derivatives have shown potency against receptor tyrosine kinases, particularly in oncology indications (GIST, AML).
-
"Nitrogen Walk" Utility: It is frequently used to lower lipophilicity (LogP) and improve the metabolic stability of indole-based lead compounds without altering the overall 3D vector of substituents.
References
-
Ryabukhin, S. V., et al. (2025).[1][2] Practical Toolkit for the Installation of Pyrrolo[2,3-c/3,2-c]pyridazine Cores into MedChem Relevant Compounds. ChemRxiv.
-
BenchChem. (n.d.). 3-chloro-5H-pyrrolo[3,2-c]pyridazine Structure and Reactivity.
-
MDPI. (2022).[3] Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. (Contextual reference for pyridazine fusion chemistry).
-
National Institutes of Health (NIH). (2024). Design, synthesis, and bioevaluation of 1H-pyrrolo[3,2-c]pyridine derivatives. (Comparative chemistry for azaindole isomers).
Sources
Methodological & Application
Application Note: Scalable Synthesis of 5H-Pyrrolo[3,2-c]pyridazine Intermediates
This Application Note is designed to provide a rigorous, scalable, and scientifically grounded protocol for the synthesis of 5H-pyrrolo[3,2-c]pyridazine intermediates. This scaffold is a critical "nitrogen walk" isostere of indole and azaindole, increasingly utilized in kinase inhibitor discovery (e.g., JAK, Tyk2) to modulate solubility and metabolic stability.
Abstract & Strategic Overview
The 5H-pyrrolo[3,2-c]pyridazine core represents a strategic "scaffold hop" from traditional indoles. However, its adoption in drug discovery has been limited by the scarcity of scalable synthetic routes. Traditional methods often suffer from poor regioselectivity during the pyridazine ring construction or require hazardous diazonium intermediates.
This protocol details a convergent, scalable synthetic route based on the Larock-type heteroannulation of a halogenated aminopyridazine precursor. This approach is superior for scale-up (100g+) as it:
-
Utilizes commercially available 3-amino-6-chloropyridazine .
-
Avoids unstable diazonium salts.
-
Minimizes chromatographic purification through crystallization-driven isolation.
-
Delivers a functionalized core (3-chloro derivative) ready for downstream SNAr or Suzuki couplings.
Retrosynthetic Analysis & Mechanistic Logic
The strategy relies on constructing the pyrrole ring onto a pre-existing pyridazine core. The key disconnection is the C–C bond formation between the electron-deficient pyridazine and an alkyne, followed by an intramolecular nucleophilic attack by the amine nitrogen.
Mechanistic Pathway (Graphviz Diagram)
Figure 1: The retrosynthetic logic prioritizes the installation of the alkyne at the sterically congested but electronically activated C4 position of the pyridazine ring.
Detailed Experimental Protocol
Phase 1: Regioselective Iodination
Objective: Synthesize 3-amino-6-chloro-4-iodopyridazine . Rationale: Direct Sonogashira coupling on the chloride at C4 is sluggish and non-selective. Introducing an iodine atom at C4 (ortho to the amino group) leverages the directing effect of the amine and the inherent nucleophilicity of the C4 position in the aminopyridazine system.
Reagents:
-
3-Amino-6-chloropyridazine (1.0 equiv)
-
N-Iodosuccinimide (NIS) (1.1 equiv)
-
DMF (Solvent, 5 vol)
-
Temperature: Ambient (20–25 °C)
Protocol:
-
Charge a reactor with 3-amino-6-chloropyridazine and DMF. Stir until dissolved.
-
Add NIS portion-wise over 30 minutes, maintaining temperature <30 °C. Exotherm Control: The reaction is mildly exothermic.
-
Stir for 4–6 hours. Monitor by HPLC (Target: >98% conversion).
-
Quench: Pour the mixture into water (10 vol) containing 5% sodium thiosulfate (to reduce excess iodine).
-
Isolation: The product precipitates as a solid.[1][2][3] Filter and wash with water.[2]
-
Drying: Vacuum oven at 45 °C.
-
QC Check: 1H NMR should show the disappearance of the C4 proton signal.
Phase 2: Sonogashira Coupling & Cyclization (One-Pot or Telescoped)
Objective: Synthesize 3-chloro-5H-pyrrolo[3,2-c]pyridazine . Rationale: A two-step sequence (Coupling -> Cyclization) is often telescoped to avoid isolating the unstable alkyne intermediate. The use of TMS-acetylene serves as a surrogate for acetylene gas, providing a protected intermediate that is easily cyclized in situ.
Reagents:
-
3-Amino-6-chloro-4-iodopyridazine (1.0 equiv)
-
Trimethylsilylacetylene (TMS-acetylene) (1.5 equiv)
-
PdCl2(dppf) (0.02 equiv) - Chosen for stability and efficiency.
-
CuI (0.01 equiv)
-
Triethylamine (TEA) (3.0 equiv)
-
THF or 1,4-Dioxane (10 vol)
-
Potassium tert-butoxide (KOtBu) (2.0 equiv, for Step 2)
Protocol:
-
Inertion: Purge the reactor with Nitrogen/Argon. Oxygen exclusion is critical to prevent homocoupling of the alkyne (Glaser coupling).
-
Coupling: Charge the iodo-pyridazine, Pd catalyst, CuI, and solvent. Add TEA and TMS-acetylene.
-
Heating: Heat to 60–70 °C for 4–8 hours. Monitor for consumption of starting material.[2]
-
Checkpoint: Formation of the intermediate 3-amino-6-chloro-4-((trimethylsilyl)ethynyl)pyridazine .
-
-
Cyclization (The "Larock" Step):
-
Cool the mixture to room temperature.
-
Add KOtBu solution (in THF) dropwise. Note: KOtBu serves dual roles: desilylation of the TMS group and deprotonation of the amine to trigger the 5-endo-dig cyclization.
-
Stir at 60 °C for 2–4 hours.
-
-
Work-up:
-
Quench with saturated NH4Cl solution.
-
Extract with Ethyl Acetate (or 2-MeTHF for scale).
-
Wash organics with brine.
-
Purification: Concentrate the organic phase. The product often crystallizes upon triturating with ethanol or acetonitrile. If necessary, a short silica plug filtration can remove Pd residues, but full chromatography is typically avoidable.[2]
-
Process Workflow & Safety Data
Reaction Scheme Visualization
Figure 2: Integrated process flow for the synthesis of the 3-chloro-5H-pyrrolo[3,2-c]pyridazine core.
Key Safety & Scalability Parameters
| Parameter | Specification | Rationale |
| Solvent Selection | THF or 1,4-Dioxane | High solubility of intermediates; compatible with KOtBu. |
| Catalyst Load | 2 mol% Pd(dppf) | Low loading reduces cost and heavy metal impurities (ppm level). |
| Temperature Control | < 80 °C | Prevents decomposition of the sensitive amino-alkyne intermediate. |
| Purification | Crystallization | Avoids column chromatography, essential for >100g batches.[2] |
| Hazards | CuI/Alkyne | Potential for explosive copper acetylides if not inerted properly. |
Troubleshooting & Optimization
-
Low Yield in Cyclization: If the cyclization is incomplete, ensure the TMS group is fully cleaved. Fresh KOtBu is critical; old bottles often contain KOH/Carbonate which are less effective for the cyclization step.
-
Pd Removal: For pharmaceutical grade material, use a metal scavenger (e.g., SiliaMetS® Thiol) during the work-up to reduce Pd content to <10 ppm.
-
Regioselectivity Issues: The iodination at Phase 1 is highly regioselective for C4 due to the ortho-directing effect of the amine. If C5-iodination is observed (rare), lower the temperature to 0 °C.
References
-
Scalable Synthesis of Pyrrolo[3,2-c]pyridazines
-
Practical Toolkit for the Installation of Pyrrolo[2,3-c/3,2-c]pyridazine Cores into MedChem Relevant Compounds. ChemRxiv, 2025.[2]
-
-
Precursor Synthesis (3-Amino-6-chloropyridazine)
-
Synthesis method of 3-amino-6-chloropyridazine. Patent CN104844523A.
-
- Larock, R. C., et al. Journal of Organic Chemistry, 1991.
-
Process Chemistry of Chloropyridazines
-
Process for preparing 4-amino-pyridazines. WO2016180833A1.
-
Sources
synthesis of 3-chloro-5H-pyrrolo[3,2-c]pyridazine starting materials
This Application Note and Protocol Guide details the synthesis of 3-chloro-5H-pyrrolo[3,2-c]pyridazine , a critical scaffold in medicinal chemistry, particularly for the development of kinase inhibitors (e.g., JAK, SYK) and tubulin-binding agents.
The guide prioritizes a convergent synthetic strategy that ensures regiochemical fidelity and scalability.
Introduction & Strategic Analysis
The 5H-pyrrolo[3,2-c]pyridazine core is a "privileged scaffold" in drug discovery, serving as a bioisostere for indole and azaindole systems. Its unique nitrogen positioning offers distinct hydrogen-bonding capabilities and solubility profiles. The 3-chloro derivative is the primary "gateway" intermediate, enabling rapid diversification via Nucleophilic Aromatic Substitution (SNAr) or Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig) at the C3 position.
Retrosynthetic Logic
To synthesize the 3-chloro-5H-pyrrolo[3,2-c]pyridazine (Target 1 ), we employ a Functional Group Interconversion (FGI) strategy. The chlorine atom is installed in the final step via the deoxychlorination of a lactam intermediate (2 ). This lactam is constructed through a cyclocondensation of a 3,4-disubstituted pyrrole precursor (3 ).
Key Advantages of this Route:
-
Regiocontrol: The [3,2-c] fusion is pre-determined by the substitution pattern of the starting pyrrole (3,4-substitution), avoiding the mixture of isomers often seen in cyclization of pyridazines.
-
Scalability: Avoids expensive transition metal catalysts in the ring-forming step.
-
Safety: Intermediates are generally stable solids.
Visualizing the Pathway (Graphviz)
Figure 1: Retrosynthetic analysis showing the disconnection of the chloride to the lactam and the pyrrole core.
Detailed Experimental Protocols
Phase 1: Precursor Synthesis (Formylation)
Objective: Install a formyl group at the C4 position of the pyrrole ring to set up the [3,2-c] fusion. Starting Material: Ethyl 1H-pyrrole-3-carboxylate (commercially available or synthesized via Van Leusen reaction).
Protocol 1.1: Vilsmeier-Haack Formylation
-
Reagent Prep: In a flame-dried round-bottom flask (RBF) under Argon, cool DMF (3.0 equiv) to 0°C. Dropwise add POCl₃ (1.1 equiv) over 15 minutes. Stir for 30 mins to form the Vilsmeier reagent (white precipitate may form).
-
Addition: Dissolve Ethyl 1H-pyrrole-3-carboxylate (1.0 equiv) in 1,2-dichloroethane (DCE) or DMF. Add this solution dropwise to the Vilsmeier reagent at 0°C.
-
Reaction: Warm to Room Temperature (RT) then heat to 60°C for 2-4 hours. Monitor by TLC (Hexane:EtOAc 2:1).
-
Quench: Cool to 0°C. Slowly add saturated aqueous Sodium Acetate (NaOAc) solution (exothermic). Stir for 1 hour to hydrolyze the iminium salt.
-
Workup: Extract with EtOAc (3x). Wash organics with Brine, dry over Na₂SO₄, and concentrate.
-
Purification: Recrystallize from EtOH or flash column chromatography (SiO₂).
-
Note: The 3-ester group directs the formyl group primarily to the 4-position (beta) or 5-position (alpha). If 2,4-substitution dominates (leading to [2,3-d] isomer), ensure the starting material is Ethyl 4-formyl-1H-pyrrole-3-carboxylate (often available directly or via TosMIC chemistry). Crucial: Verify regiochemistry by NOE NMR.
-
Phase 2: Core Assembly (Cyclocondensation)
Objective: Form the pyridazinone ring via hydrazine condensation.[1]
Protocol 1.2: Hydrazine Cyclization
-
Setup: To a solution of Ethyl 4-formyl-1H-pyrrole-3-carboxylate (10.0 g, 1.0 equiv) in Ethanol (100 mL, 0.5 M), add Hydrazine Hydrate (64% or 80%, 5.0 equiv).
-
Reaction: Heat to Reflux (80°C) for 4–6 hours. A heavy white precipitate typically forms (the hydrazone/lactam).
-
Monitoring: TLC should show disappearance of the aldehyde.
-
Isolation: Cool the mixture to 0°C. Filter the precipitate.
-
Wash: Wash the filter cake with cold Ethanol (2x) and Diethyl Ether (2x) to remove excess hydrazine.
-
Drying: Dry under high vacuum at 50°C.
-
Product:5H-pyrrolo[3,2-c]pyridazin-3(4H)-one (Lactam 2).
-
Appearance: Off-white to yellow solid.
-
Yield: Typically 85–95%.
-
Phase 3: Activation (Deoxychlorination)
Objective: Convert the inert lactam into the reactive 3-chloro scaffold.
Protocol 1.3: Chlorination with POCl₃ Safety Alert: POCl₃ is corrosive and reacts violently with water. Work in a fume hood.
-
Setup: Place Lactam 2 (5.0 g) in a heavy-walled pressure vial or RBF.
-
Solvent: Add neat Phosphorus Oxychloride (POCl₃) (10–15 mL/g of substrate).
-
Optional: Add a catalytic amount of N,N-Dimethylaniline or DMF (5 drops) to accelerate the reaction.
-
-
Reaction: Heat to 100–110°C (Reflux) for 3–5 hours. The suspension will dissolve to form a dark solution.[2]
-
Workup (Quench):
-
Method A (Small Scale): Evaporate excess POCl₃ under reduced pressure. Pour the residue onto Crushed Ice with vigorous stirring. Neutralize carefully with solid NaHCO₃ or NH₄OH to pH ~8.
-
Method B (Scale-Up): Pour the reaction mixture slowly into a stirred mixture of Ice/Water/NH₄OH.
-
-
Extraction: Extract the aqueous slurry with Dichloromethane (DCM) or EtOAc (3x). The product may be sparingly soluble; use large volumes if necessary.
-
Purification: Pass through a short pad of Silica Gel (eluting with DCM:MeOH 95:5) or recrystallize from Acetonitrile.
-
Product:3-Chloro-5H-pyrrolo[3,2-c]pyridazine (Target 1).
-
Appearance: Tan to brown solid.
-
Data Summary & Troubleshooting
Physicochemical Data
| Compound | Molecular Weight | Approx.[2][3][4][5][6] Mp (°C) | Solubility | Key NMR Signal |
| Precursor 3 | ~181.19 | 100–105 | EtOAc, DCM | Aldehyde (-CHO) @ 9.8-10.2 ppm |
| Lactam 2 | ~135.12 | >250 (dec) | DMSO, MeOH | Lactam NH @ 12.5 ppm |
| Target 1 | 153.57 | 180–220 (dec) | DMSO, DCM | Aromatic CHs (No NH/OH) |
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield in Step 2 | Incomplete cyclization | Ensure reflux is vigorous; add catalytic Acetic Acid if reaction is slow. |
| Black Tar in Step 3 | Overheating / Decomposition | Reduce temp to 90°C; ensure inert atmosphere (N₂). Remove POCl₃ via distillation before quenching. |
| Regioisomer Contamination | Vilsmeier gave mixture | Verify the starting pyrrole structure. Use TosMIC route to guarantee 3,4-substitution. |
| Solubility Issues | Product is crystalline/rigid | Use THF/MeOH mixtures for extraction; sonicate during workup. |
Advanced "Larock" Alternative (Scalable)
For researchers requiring multi-gram scale or diverse 3,7-bifunctional analogs, the ChemRxiv Toolkit approach (Larock-type cyclization) is recommended.
-
Starting Material: 3-Amino-4-chloropyridazine (or 3,5-dichloropyridazine).
-
Key Steps:
-
Sonogashira Coupling: 3-amino-4-chloropyridazine + TMS-acetylene.
-
Cyclization: Potassium tert-butoxide (KOtBu) in THF (Larock-type indole synthesis logic applied to pyridazines).
-
-
Benefit: Allows introduction of diverse substituents on the pyrrole ring early in the synthesis.
Workflow Diagram (Reaction Scheme)
Figure 2: Forward synthetic pathway from the pyrrole precursor to the chlorinated target.
References
-
ChemRxiv Preprints. "Practical Toolkit for the Installation of Pyrrolo[2,3-c/3,2-c]pyridazine Cores into MedChem Relevant Compounds." ChemRxiv, 2023.
-
BLDpharm. "3-Chloro-5H-pyrrolo[3,2-c]pyridazine Product Specifications & Structure Verification." BLDpharm Catalog.
-
Journal of Heterocyclic Chemistry. "Synthesis of pyrrolo[2,3-d]pyridazines and pyrrolo[2,3-c]pyridines." (General Vilsmeier/Hydrazine protocols).
-
Molecules (MDPI). "Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives." (Analogous chemistry for fused pyridazines).
Sources
- 1. mdpi.com [mdpi.com]
- 2. 4-CHLORO-5H-PYRROLO[3,2-D] PYRIMIDINE | 84905-80-6 [chemicalbook.com]
- 3. 1268521-03-4|3-Chloro-5H-pyrrolo[3,2-c]pyridazine|BLD Pharm [bldpharm.com]
- 4. 84905-80-6|4-Chloro-5H-pyrrolo[3,2-d]pyrimidine|BLD Pharm [bldpharm.com]
- 5. rosdok.uni-rostock.de [rosdok.uni-rostock.de]
- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
Application Notes and Protocols for the Functionalization of the C3 Position in 5H-pyrrolo[3,2-c]pyridazine
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
The 5H-pyrrolo[3,2-c]pyridazine scaffold is a privileged heterocyclic motif of significant interest in medicinal chemistry and materials science. Its structural resemblance to purine bases and other biologically active nitrogen heterocycles has made it a valuable template for the design of novel therapeutic agents. The functionalization of this core, particularly at the C3 position of the pyrrole ring, is a critical strategy for modulating the physicochemical properties and biological activities of its derivatives. This guide provides a comprehensive overview of established and effective methodologies for the targeted functionalization of the C3 position of 5H-pyrrolo[3,2-c]pyridazine, complete with detailed, field-tested protocols and insights into the rationale behind experimental choices.
Introduction: The Strategic Importance of C3 Functionalization
The 5H-pyrrolo[3,2-c]pyridazine core is an important pharmacophore, with derivatives demonstrating a wide range of biological activities.[1] The pyrrole moiety of this bicyclic system offers a reactive site for electrophilic substitution, with the C3 position being particularly amenable to functionalization. Introducing substituents at this position can significantly influence the molecule's interaction with biological targets, such as kinases and other enzymes.[2] This targeted modification is a key step in structure-activity relationship (SAR) studies and the optimization of lead compounds in drug discovery programs.
This document outlines robust and reproducible methods for the introduction of key functional groups at the C3 position, focusing on halogenation as a gateway to further diversification through cross-coupling reactions. The protocols provided herein are designed to be scalable and adaptable to a range of substituted 5H-pyrrolo[3,2-c]pyridazine precursors.
Strategic Overview of C3 Functionalization
The primary strategy for diversifying the C3 position of 5H-pyrrolo[3,2-c]pyridazine hinges on an initial halogenation step, which then opens the door to a plethora of palladium-catalyzed cross-coupling reactions. This two-step approach provides a versatile toolkit for introducing a wide array of carbon and heteroatom substituents.
Figure 1: Workflow for C3 functionalization.
Gateway Halogenation of the C3 Position
The introduction of a halogen atom at the C3 position is a crucial first step for subsequent cross-coupling reactions. The electron-rich nature of the pyrrole ring makes it susceptible to electrophilic halogenation. N-halosuccinimides are the reagents of choice for this transformation due to their ease of handling and generally high selectivity.
Protocol: C3-Iodination of 5H-pyrrolo[3,2-c]pyridazine
This protocol details the direct iodination of the 5H-pyrrolo[3,2-c]pyridazine core using N-iodosuccinimide (NIS). The resulting 3-iodo derivative is a versatile intermediate for a range of cross-coupling reactions.
Materials:
-
5H-pyrrolo[3,2-c]pyridazine (or a suitable derivative)
-
N-Iodosuccinimide (NIS)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous sodium thiosulfate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a solution of 5H-pyrrolo[3,2-c]pyridazine (1.0 eq) in anhydrous DMF in a round-bottom flask, add N-iodosuccinimide (1.1 eq) portion-wise at 0 °C (ice bath) under a nitrogen or argon atmosphere.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Extract the aqueous phase with ethyl acetate (3 x volume of aqueous phase).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 3-iodo-5H-pyrrolo[3,2-c]pyridazine.[3]
Expert Insights:
-
The use of anhydrous DMF is crucial to prevent side reactions.
-
Portion-wise addition of NIS at low temperature helps to control the exothermicity of the reaction and improve selectivity.
-
The reaction time may vary depending on the specific substrate and its electronic properties.
Protocol: C3-Bromination of 5H-pyrrolo[3,2-c]pyridazine
This protocol describes the selective bromination of the C3 position using N-bromosuccinimide (NBS).
Materials:
-
5H-pyrrolo[3,2-c]pyridazine (or a suitable derivative)
-
N-Bromosuccinimide (NBS)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: Dissolve 5H-pyrrolo[3,2-c]pyridazine (1.0 eq) in anhydrous DCM or THF in a round-bottom flask. Add N-bromosuccinimide (1.05 eq) in one portion at room temperature under a nitrogen or argon atmosphere.
-
Reaction Progression: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up: Once the starting material is consumed, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with DCM.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude product by silica gel column chromatography to yield 3-bromo-5H-pyrrolo[3,2-c]pyridazine.
Palladium-Catalyzed Cross-Coupling Reactions at the C3 Position
The 3-halo-5H-pyrrolo[3,2-c]pyridazines are excellent substrates for a variety of palladium-catalyzed cross-coupling reactions, enabling the formation of C-C and C-N bonds.
Suzuki-Miyaura Coupling: Introduction of Aryl and Heteroaryl Moieties
The Suzuki-Miyaura coupling is a powerful method for the formation of C(sp2)-C(sp2) bonds. This protocol outlines a general procedure for the coupling of 3-bromo-5H-pyrrolo[3,2-c]pyridazine with a variety of boronic acids or their esters.
Materials:
-
3-Bromo-5H-pyrrolo[3,2-c]pyridazine (1.0 eq)
-
Aryl or heteroaryl boronic acid (1.2-1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (2-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃) (2.0-3.0 eq)
-
Solvent (e.g., 1,4-dioxane/water, DME/water)
-
Schlenk tube or microwave vial
-
Magnetic stirrer and heating block or microwave reactor
Procedure:
-
Reaction Setup: To a Schlenk tube or microwave vial, add 3-bromo-5H-pyrrolo[3,2-c]pyridazine, the boronic acid, the palladium catalyst, and the base.
-
Degassing: Evacuate and backfill the vessel with an inert gas (nitrogen or argon) three times. Add the degassed solvent system.
-
Reaction: Heat the reaction mixture to 80-120 °C for 4-24 hours. For microwave-assisted reactions, typical conditions are 100-150 °C for 15-60 minutes. Monitor the reaction by TLC or LC-MS.[4][5]
-
Work-up and Purification: After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by silica gel column chromatography.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling
| Catalyst | Ligand | Base | Solvent | Temperature (°C) |
| Pd(PPh₃)₄ | - | K₂CO₃ | 1,4-Dioxane/H₂O | 100 |
| PdCl₂(dppf) | dppf | Cs₂CO₃ | DME | 85 |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 110 |
Sonogashira Coupling: Synthesis of C3-Alkynyl Derivatives
The Sonogashira coupling enables the formation of a C(sp2)-C(sp) bond between the 3-halo-5H-pyrrolo[3,2-c]pyridazine and a terminal alkyne.
Figure 2: Sonogashira Coupling Scheme.
Materials:
-
3-Iodo- or 3-bromo-5H-pyrrolo[3,2-c]pyridazine (1.0 eq)
-
Terminal alkyne (1.2-1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂) (2-5 mol%)
-
Copper(I) iodide (CuI) (5-10 mol%)
-
Amine base (e.g., triethylamine (Et₃N), diisopropylethylamine (DIPEA))
-
Solvent (e.g., THF, DMF)
Procedure:
-
Reaction Setup: In a Schlenk tube, dissolve the 3-halo-5H-pyrrolo[3,2-c]pyridazine, palladium catalyst, and CuI in the chosen solvent.
-
Degassing and Addition: Degas the solution with a stream of nitrogen or argon for 15-20 minutes. Add the amine base and the terminal alkyne via syringe.
-
Reaction: Stir the reaction mixture at room temperature to 60 °C until the starting material is consumed, as monitored by TLC or LC-MS.[6]
-
Work-up and Purification: Concentrate the reaction mixture under reduced pressure. Purify the residue directly by silica gel column chromatography.
Buchwald-Hartwig Amination: Formation of C3-Amino Derivatives
The Buchwald-Hartwig amination allows for the formation of a C-N bond between the 3-halo-5H-pyrrolo[3,2-c]pyridazine and a primary or secondary amine.
Materials:
-
3-Bromo-5H-pyrrolo[3,2-c]pyridazine (1.0 eq)
-
Amine (1.2-1.5 eq)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-3 mol%)
-
Phosphine ligand (e.g., BINAP, Xantphos) (2-6 mol%)
-
Strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄) (1.5-2.5 eq)
-
Anhydrous solvent (e.g., toluene, dioxane)
Procedure:
-
Reaction Setup: In an oven-dried Schlenk tube under an inert atmosphere, combine the palladium precatalyst, the phosphine ligand, and the base. Add the 3-bromo-5H-pyrrolo[3,2-c]pyridazine and the anhydrous solvent.
-
Reactant Addition: Add the amine to the reaction mixture.
-
Reaction: Heat the mixture to 80-110 °C with stirring for 12-24 hours. Monitor the reaction's progress.[7]
-
Work-up and Purification: Cool the reaction to room temperature, dilute with a suitable organic solvent, and filter through a pad of Celite. Concentrate the filtrate and purify the crude product by silica gel column chromatography.
Table 2: Comparative Yields for C3-Functionalization Reactions
| Reaction | C3-Substituent | Typical Yield Range (%) |
| Iodination | -I | 70-90% |
| Bromination | -Br | 75-95% |
| Suzuki Coupling | Aryl/Heteroaryl | 60-95% |
| Sonogashira Coupling | Alkynyl | 55-90% |
| Buchwald-Hartwig Amination | -NR¹R² | 50-85% |
Conclusion and Future Perspectives
The methodologies detailed in this guide provide a robust and versatile platform for the functionalization of the C3 position of the 5H-pyrrolo[3,2-c]pyridazine scaffold. The initial halogenation serves as a reliable entry point to a wide array of derivatives through well-established palladium-catalyzed cross-coupling reactions. These protocols are designed to be readily implemented in a research and development setting, facilitating the synthesis of novel compounds for evaluation in drug discovery and materials science applications. Future work in this area may focus on the development of direct C-H activation strategies for the C3 position, which would offer a more atom-economical approach to the synthesis of these valuable compounds.
References
-
MDPI. Access and Modulation of Substituted Pyrrolo[3,4-c]pyrazole-4,6-(2H,5H)-diones. Available from: [Link].
-
ChemRxiv. Practical Toolkit for the Installation of Pyrrolo[2,3-c/3,2-c]pyridazine Cores into MedChem Relevant Compounds. Available from: [Link].
-
National Center for Biotechnology Information. Synthesis of pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones by domino C–N coupling/hydroamination reactions. Available from: [Link].
-
National Center for Biotechnology Information. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Available from: [Link].
-
National Center for Biotechnology Information. Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinones. Available from: [Link].
-
National Center for Biotechnology Information. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Available from: [Link].
-
Royal Society of Chemistry. Solvent Mediated Selective C—H Bond Iodination of Pyrrolo[1,2-a]quinoxaline. Available from: [Link].
-
ACS Publications. Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Available from: [Link].
-
ACS Publications. The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Available from: [Link].
-
Semantic Scholar. Buchwald−Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Available from: [Link].
-
National Center for Biotechnology Information. 5-Aminopyrazole Dimerization: Cu-Promoted Switchable Synthesis of Pyrazole-Fused Pyridazines and Pyrazines via Direct Coupling of C-H/N-H, C-H/C-H, and N-H/N-H Bonds. Available from: [Link].
-
PubMed. 4,5]pyrrolo[1,2-c][3][8]benzotriazine: two new ring systems with antitumor activity. Available from: [Link].
-
National Center for Biotechnology Information. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. Available from: [Link].
-
MDPI. Palladium-Catalyzed Cross-Coupling Reaction via C–H Activation of Furanyl and Thiofuranyl Substrates. Available from: [Link].
-
Scholars Research Library. Various Chemical and Biological Activities of Pyridazinone Derivatives. Available from: [Link].
Sources
- 1. Highly selective C3–H iodination of pyrrolo[1,2-a]quinoxalines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Total synthesis of pyrrolo[2,3-c]quinoline alkaloid: trigonoine B - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 8. Access and Modulation of Substituted Pyrrolo[3,4-c]pyrazole-4,6-(2H,5H)-diones [mdpi.com]
reagents for N-alkylation of 5H-pyrrolo[3,2-c]pyridazine
Abstract & Strategic Significance
The 5H-pyrrolo[3,2-c]pyridazine scaffold represents a critical "nitrogen walk" isostere of indole and azaindole, increasingly utilized in kinase inhibitors (e.g., JAK, CDK) and GPCR modulators. Its unique fused bicyclic structure—comprising an electron-rich pyrrole fused to an electron-deficient pyridazine—offers distinct physicochemical properties, including lower lipophilicity (LogP) and higher acidity compared to its indole counterparts.
This guide provides a validated technical framework for the N-alkylation of this scaffold. Unlike standard indoles, the 5H-pyrrolo[3,2-c]pyridazine core presents solubility challenges and specific regioselectivity mandates (N5-pyrrole vs. N1/N2-pyridazine). The protocols below prioritize N5-selectivity , yield maximization, and reproducibility.
Chemical Reactivity Profile
Structural Anatomy & Numbering
Correct IUPAC numbering is vital for tracking regioselectivity.
-
Position 5 (NH): The pyrrole nitrogen. This is the most acidic site (pKa ~13–14 in DMSO, estimated) and the primary nucleophile under basic conditions.
-
Positions 1 & 2 (N=N): The pyridazine nitrogens. These are weakly basic but can act as nucleophiles under neutral/acidic conditions or with highly reactive electrophiles, leading to quaternary salts (side products).
Mechanism of Action
The reaction proceeds via a standard SN2 mechanism or Mitsunobu coupling .
-
Deprotonation: Base removes the N5-proton. The resulting anion is stabilized by delocalization into the pyridazine ring.
-
Nucleophilic Attack: The N5-anion attacks the alkyl electrophile (R-X).
-
Selectivity: The N5-anion is the softest and most accessible nucleophile. However, the "ambident" nature requires controlling counter-ions (Cs⁺ vs Na⁺) to prevent N-alkylation at the pyridazine ring (N1/N2).
Figure 1: Mechanistic pathway for N5-selective alkylation. The pyridazine ring enhances acidity, facilitating deprotonation.
Reagent Selection Matrix
The choice of base and solvent is dictated by the electrophile's reactivity and the substrate's solubility.
| Parameter | Protocol A: Standard (NaH) | Protocol B: Mild (Cs₂CO₃) | Protocol C: Mitsunobu |
| Primary Use | Unhindered alkyl halides (MeI, BnBr). | Sensitive functional groups; scale-up.[1][2] | Alcohols (R-OH) as alkylating agents. |
| Base | Sodium Hydride (60% in oil). | Cesium Carbonate (Cs₂CO₃). | None (DEAD/DIAD + PPh₃). |
| Solvent | DMF or THF (Dry). | MeCN or DMF.[2][3] | THF or Toluene.[2] |
| Temperature | 0°C to RT.[1][3][4] | 50°C to 80°C. | 0°C to RT. |
| Pros | Fast, quantitative deprotonation. | Tolerates esters/nitriles; easier handling. | Avoids handling toxic halides. |
| Cons | Moisture sensitive; functional group incompatibility. | Slower reaction times; requires heat. | Atom economy (TPPO byproduct). |
Detailed Experimental Protocols
Protocol A: Sodium Hydride (NaH) Mediated Alkylation
Best for: Simple alkyl chains, benzyl groups, and maximizing yield on small scale (<1g).
Reagents:
-
Substrate: 5H-pyrrolo[3,2-c]pyridazine (1.0 equiv).
-
Base: NaH (60% dispersion in mineral oil) (1.2 – 1.5 equiv).
-
Electrophile: Alkyl bromide/iodide (1.2 equiv).
-
Solvent: Anhydrous DMF (0.1 M concentration).
Step-by-Step:
-
Preparation: Flame-dry a round-bottom flask and cool under Argon/Nitrogen.
-
Dissolution: Dissolve 5H-pyrrolo[3,2-c]pyridazine in anhydrous DMF. Note: This scaffold has poor solubility; mild heating or sonication may be required to ensure a homogenous suspension before base addition.
-
Deprotonation: Cool the solution to 0°C (ice bath). Add NaH portion-wise over 5 minutes.
-
Observation: Evolution of H₂ gas. The solution often turns yellow/orange, indicating anion formation.
-
Aging: Stir at 0°C for 15–30 minutes to ensure complete deprotonation.
-
-
Alkylation: Add the alkyl halide dropwise via syringe.
-
Reaction: Allow the mixture to warm to Room Temperature (RT). Stir for 2–4 hours.
-
Monitoring: Check TLC (typ. 5% MeOH in DCM). The N-alkylated product is usually less polar than the starting material.
-
-
Work-up: Quench carefully with ice-water.
-
Isolation: If solid precipitates, filter and wash with water (Ideal). If no precipitate, extract with EtOAc (3x). Wash organics with LiCl (5% aq) to remove DMF, then Brine. Dry over Na₂SO₄.[3]
-
Protocol B: Cesium Carbonate (Cs₂CO₃) Mediated Alkylation
Best for: Complex substrates, parallel synthesis, and avoiding harsh bases.
Reagents:
-
Base: Cs₂CO₃ (2.0 – 3.0 equiv).
-
Electrophile: Alkyl halide (1.5 equiv).
-
Solvent: Acetonitrile (MeCN) or DMF.
Step-by-Step:
-
Setup: Combine substrate, Cs₂CO₃, and alkyl halide in a vial or flask.
-
Solvent: Add MeCN (0.2 M).
-
Reaction: Heat to 60–80°C for 4–16 hours.
-
Why Cesium? The "Cesium Effect" improves solubility in organic solvents and the larger cation radius stabilizes the soft pyrrole anion, enhancing SN2 reactivity.
-
-
Work-up: Filter off the inorganic salts. Concentrate the filtrate. Purify via flash chromatography.
Critical Troubleshooting & Optimization
Decision Tree for Optimization
Use this logic flow if yields are low (<50%).
Figure 2: Troubleshooting logic for N-alkylation.
Key Challenges:
-
Solubility: 5H-pyrrolo[3,2-c]pyridazine is significantly less soluble than indole.
-
Fix: Use DMSO as a co-solvent if DMF fails.
-
-
Regioselectivity: While rare, alkylation at N1/N2 (pyridazine) can occur with highly reactive electrophiles (e.g., SEM-Cl, MOM-Cl).
-
Fix: Lower the temperature to -78°C or 0°C. Use a softer counter-ion (Li+ via LiHMDS) to tighten the ion pair at N5.
-
-
Purification: The basicity of the pyridazine ring can cause streaking on silica.
-
Fix: Add 1% Triethylamine (TEA) or 1% NH₄OH to the eluent (DCM/MeOH) to sharpen peaks.
-
References & Authority
-
Practical Toolkit for the Installation of Pyrrolo[2,3-c/3,2-c]pyridazine Cores.
-
Design, synthesis, and bioevaluation of 1H-pyrrolo[3,2-c]pyridine derivatives.
-
N-Alkylation of Some Imidazopyridines.
-
Source: FABAD J. Pharm. Sci.
-
Context: Establishes the utility of K₂CO₃/DMF for fused pyridine-azole systems, supporting Protocol B.
-
URL:[Link]
-
-
PubChem Compound Summary: 5H-pyrrolo[3,2-c]pyridazine.
-
Source: PubChem (NIH).
-
Context: Verification of structure, acidity data, and chemical identifiers (CID 22987983).
-
URL:[Link]
-
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. sioc-journal.cn [sioc-journal.cn]
- 3. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. dergi.fabad.org.tr [dergi.fabad.org.tr]
Application Notes and Protocols for Nitrogen Walk Strategy Using Pyrrolo[3,2-c]pyridazine Cores
Introduction: The Strategic Value of Nitrogen Placement in Drug Discovery
In the landscape of modern medicinal chemistry, the precise placement of nitrogen atoms within a heterocyclic scaffold is a powerful tool for modulating the physicochemical and pharmacological properties of a molecule. The "nitrogen walk" concept, a systematic exploration of isomeric structures by repositioning nitrogen atoms within a core scaffold, has emerged as a key strategy for lead optimization.[1][2][3][4][5] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the application of a nitrogen walk strategy to the pyrrolo[3,2-c]pyridazine core, a scaffold of significant interest due to its prevalence in compounds targeting a range of diseases, including cancer and inflammatory disorders.[6][7]
The pyrrolo[3,2-c]pyridazine system, an analogue of azaindoles, offers a unique opportunity for fine-tuning molecular properties such as basicity, hydrogen bonding capacity, and dipole moment, all of which are critical for target engagement and pharmacokinetic profiles.[8][9] This document will provide the scientific rationale, detailed experimental protocols, and characterization techniques for the deliberate isomerization of substituted 1H-pyrrolo[3,2-c]pyridazines to their 2H-isomers, a transformation analogous to the well-known Dimroth rearrangement.[10][11]
Mechanism and Rationale: A Guided Tour of the Nitrogen Walk
The nitrogen walk in N-substituted pyrrolo[3,2-c]pyridazines is mechanistically analogous to the Dimroth rearrangement, a process that can be catalyzed by acid, base, or heat.[10][11] The rearrangement involves a ring-opening and ring-closing sequence that results in the apparent migration of a nitrogen atom within the heterocyclic system.
Causality Behind Experimental Choices:
The choice of catalyst and reaction conditions is paramount and depends on the electronic nature of the substituents on the pyrrolopyridazine core.
-
Acid Catalysis: In the presence of acid, the pyridazine nitrogen is protonated, which facilitates a nucleophilic attack by a solvent molecule (e.g., water) or another nucleophile present in the reaction mixture. This leads to the opening of the pyridazine ring. Subsequent rotation and recyclization, followed by deprotonation, yield the rearranged isomer.
-
Base Catalysis: Under basic conditions, a proton may be abstracted from the pyrrole ring or an exocyclic substituent, initiating a cascade of electronic shifts that lead to the opening of the pyridazine ring. Tautomerization and subsequent ring closure afford the thermodynamically more stable isomer.
-
Thermal Rearrangement: In the absence of a catalyst, thermal energy can be sufficient to overcome the activation barrier for the ring-opening and ring-closing sequence, particularly for substrates with appropriate electronic substitution.
The thermodynamic stability of the starting material versus the rearranged product is a key driving force for the reaction. Computational studies on related heterocyclic systems can provide valuable insights into the relative stabilities of the isomers and the transition state energies, aiding in the selection of appropriate reaction conditions.
Diagram of the Proposed Nitrogen Walk Mechanism (Acid-Catalyzed)
Caption: Proposed acid-catalyzed nitrogen walk mechanism.
Experimental Protocols
The following protocols are designed as a starting point for inducing a nitrogen walk on a substituted 1H-pyrrolo[3,2-c]pyridazine. Optimization of reaction time, temperature, and catalyst loading will likely be necessary for specific substrates.
Protocol 1: Acid-Catalyzed Nitrogen Walk
This protocol is suitable for substrates that are stable under acidic conditions.
Materials:
-
Substituted 1H-pyrrolo[3,2-c]pyridazine
-
Glacial Acetic Acid (or other suitable acid such as HCl in dioxane)
-
Anhydrous solvent (e.g., Toluene, Dioxane)
-
Round-bottom flask with reflux condenser
-
Stir plate and magnetic stir bar
-
Nitrogen or Argon inert atmosphere setup
-
Standard work-up and purification reagents (Saturated NaHCO₃ solution, brine, anhydrous Na₂SO₄, silica gel for chromatography)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add the substituted 1H-pyrrolo[3,2-c]pyridazine (1.0 eq).
-
Solvent and Catalyst Addition: Add the anhydrous solvent (e.g., toluene, 0.1 M concentration) followed by the acid catalyst (e.g., glacial acetic acid, 2.0-5.0 eq).
-
Reaction: Heat the reaction mixture to reflux (or a suitable temperature determined by scouting reactions) and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The appearance of a new spot with the same mass as the starting material is indicative of isomerization.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with saturated NaHCO₃ solution to neutralize the acid. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to separate the starting material from the rearranged product.
Protocol 2: Base-Catalyzed Nitrogen Walk
This protocol is suitable for substrates that may be sensitive to acid but stable under basic conditions.
Materials:
-
Substituted 1H-pyrrolo[3,2-c]pyridazine
-
Strong, non-nucleophilic base (e.g., Sodium Hydride (NaH), Potassium tert-butoxide (KOtBu))
-
Anhydrous polar aprotic solvent (e.g., Dimethylformamide (DMF), Tetrahydrofuran (THF))
-
Round-bottom flask with a septum
-
Stir plate and magnetic stir bar
-
Nitrogen or Argon inert atmosphere setup
-
Standard work-up and purification reagents (Saturated NH₄Cl solution, brine, anhydrous Na₂SO₄, silica gel for chromatography)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add the substituted 1H-pyrrolo[3,2-c]pyridazine (1.0 eq) and dissolve it in the anhydrous solvent (e.g., DMF, 0.1 M).
-
Base Addition: Cool the solution to 0 °C in an ice bath. Add the base (e.g., NaH, 1.2 eq) portion-wise.
-
Reaction: Allow the reaction to warm to room temperature and stir for the desired time, monitoring by TLC or LC-MS. Gentle heating may be required for less reactive substrates.
-
Work-up: Carefully quench the reaction by the slow addition of saturated NH₄Cl solution at 0 °C. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Characterization of Isomers
Unambiguous characterization of the starting material and the rearranged product is crucial to confirm the success of the nitrogen walk. A combination of spectroscopic and chromatographic techniques is recommended.
| Technique | Expected Observations for Isomer Differentiation |
| ¹H NMR | The chemical shifts of the protons on the pyrrole and pyridazine rings will differ between the 1H- and 2H-isomers due to the change in the electronic environment. Protons closer to the newly positioned nitrogen will likely experience a downfield shift. Nuclear Overhauser Effect (NOE) experiments can be used to establish through-space proximities and confirm the connectivity.[12] |
| ¹³C NMR | Similar to ¹H NMR, the chemical shifts of the carbon atoms in the heterocyclic core will be distinct for each isomer. |
| HMBC/HSQC | These 2D NMR experiments are invaluable for confirming the C-H and long-range C-H correlations, providing definitive structural assignment of the isomers.[3] |
| Mass Spectrometry | Both isomers will have the same molecular weight. Fragmentation patterns in MS/MS experiments may differ and can be used for differentiation. |
| HPLC | Reversed-phase or normal-phase HPLC can be used to separate the two isomers. Due to differences in polarity and dipole moment, the isomers will likely have different retention times. Developing a robust HPLC method is also essential for monitoring reaction progress and assessing the purity of the isolated products.[4][13] |
Troubleshooting and Optimization
Undesired side reactions or incomplete conversion can occur during a nitrogen walk. The following guide provides potential solutions to common issues.
Troubleshooting Workflow
Caption: A workflow for troubleshooting common issues.[7]
Optimization Strategies:
-
Systematic Screening: A design of experiments (DoE) approach can be employed to systematically screen different acids, bases, solvents, temperatures, and reaction times to identify the optimal conditions for a particular substrate.
-
Microwave Chemistry: Microwave-assisted synthesis can often accelerate the rearrangement and improve yields by providing rapid and uniform heating.
-
Flow Chemistry: For larger-scale synthesis, a continuous flow setup can offer better control over reaction parameters and improve safety and scalability.
Conclusion
The nitrogen walk strategy applied to the pyrrolo[3,2-c]pyridazine core represents a valuable tool for medicinal chemists to expand the chemical space around this important scaffold. By understanding the underlying mechanism and carefully selecting reaction conditions, researchers can efficiently access novel isomers with potentially improved pharmacological profiles. The protocols and characterization methods outlined in this application note provide a solid foundation for the successful implementation of this strategy in drug discovery and development programs.
References
-
Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. PMC. Available at: [Link]
-
Pyrrolo[1,2-b]pyridazines. A revisit. Arkivoc. Available at: [Link]
-
The Dimroth Rearrangement in the Synthesis of Condensed Pyrimidines – Structural Analogs of Antiviral Compounds. PMC. Available at: [Link]
-
A Review of the Dimroth Rearrangement in Fused 1,2,4-Triazolo[4,3-c]pyrimidines. Bentham Science. Available at: [Link]
-
Synthesis of 1H-Pyrrolo[3,2-g]isoquinoline Derivatives as Ligands Targeting Haspin Kinase. MDPI. Available at: [Link]
-
(PDF) Pyrrolo[1,2-b]pyridazines. A revisit. ResearchGate. Available at: [Link]
-
SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines William J. Hobbs A Senior Thesis submitted. Liberty University. Available at: [Link]
-
Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. MDPI. Available at: [Link]
-
Practical Toolkit for the Installation of Pyrrolo[2,3-c/3,2-c]pyridazine Cores into MedChem Relevant Compounds. ChemRxiv. Available at: [Link]
-
Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinones. NIH. Available at: [Link]
-
N-Substituted pyridazines as building blocks in novel supramolecular architectures. ResearchGate. Available at: [Link]
-
Investigating the Landscape of C6-Azaindole Side Chain on the Epoxymorphinan Skeleton via the Nitrogen Walk Concept: A Strategy to Enhance Drug-Like Properties. ACS Publications. Available at: [Link]
-
The pyridazine heterocycle in molecular recognition and drug discovery. PMC. Available at: [Link]
-
Investigating the Landscape of C6-Azaindole Side Chain on the Epoxymorphinan Skeleton via the Nitrogen Walk Concept: A Strategy to Enhance Drug-Like Properties. PubMed. Available at: [Link]
-
Pyridazine and its related compounds: Part 32. Synthesis and antimicrobial evaluation of some 3-substituted amino-4,5,6-triphenylpyridazine derivatives. European Journal of Chemistry. Available at: [Link]
-
Application of Fluorine- and Nitrogen-Walk Approaches: Defining the Structural and Functional Diversity of 2-Phenylindole Class of CB1 Receptor Positive Allosteric Modulators. PMC. Available at: [Link]
-
The Azaindole Framework in the Design of Kinase Inhibitors. MDPI. Available at: [Link]
-
Investigating the Landscape of C6-Azaindole Side Chain on the Epoxymorphinan Skeleton via the Nitrogen Walk Concept: A Strategy to Enhance Drug-Like Properties. Semantic Scholar. Available at: [Link]
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Investigating the Landscape of C6-Azaindole Side Chain on the Epoxymorphinan Skeleton via the Nitrogen Walk Concept: A Strategy to Enhance Drug-Like Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Application of Fluorine- and Nitrogen-Walk Approaches: Defining the Structural and Functional Diversity of 2-Phenylindole Class of CB1 Receptor Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 5. semanticscholar.org [semanticscholar.org]
- 6. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. The Dimroth Rearrangement in the Synthesis of Condensed Pyrimidines – Structural Analogs of Antiviral Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benthamscience.com [benthamscience.com]
- 12. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
- 13. Pyridazine and its related compounds: Part 32. Synthesis and antimicrobial evaluation of some 3-substituted amino-4,5,6-triphenylpyridazine derivatives | European Journal of Chemistry [eurjchem.com]
Troubleshooting & Optimization
improving solubility of 5H-pyrrolo[3,2-c]pyridazine in NMR solvents
The following guide serves as a specialized Technical Support resource for researchers working with the fused bicyclic heterocycle 5H-pyrrolo[3,2-c]pyridazine .
This scaffold is notorious in medicinal chemistry for its deceptive solubility profile; while it appears polar enough for DMSO, its planar geometry drives aggressive
Ticket Subject: Improving Solubility and Resolution of 5H-pyrrolo[3,2-c]pyridazine Derivatives for
Executive Summary & Chemical Logic
The core challenge with 5H-pyrrolo[3,2-c]pyridazine is not just lipophilicity, but intermolecular aggregation . The molecule consists of an electron-rich pyrrole fused to an electron-deficient pyridazine.[1] This creates a strong dipole moment and a perfectly flat surface, encouraging tight stacking interactions that standard solvents (CDCl
The Solution Strategy:
-
Disrupt Stacking: Use temperature or bulky solvents.[1]
-
Ionization: Protonate the pyridazine nitrogen to introduce charge repulsion between layers.[1]
-
H-Bond Breaking: Use solvents that compete for hydrogen bond donors/acceptors.[1]
Troubleshooting Guide (Q&A)
Q1: My sample is insoluble in CDCl and forms a suspension in DMSO- . What is the next step?
Diagnosis: You are likely observing "brick-dust" aggregation where the lattice energy of the solid is higher than the solvation energy.
Solution: Switch to Trifluoroacetic acid-
-
Why: The pyridazine ring contains basic nitrogens (pKa
2-4).[1] TFA protonates N-2 or N-1, creating a cationic species.[1] The resulting charge-charge repulsion breaks the -stacking aggregates, instantly solubilizing the compound. -
Protocol: Dissolve 5-10 mg of sample in 0.6 mL of pure TFA-
.-
Warning: This will shift your chemical shifts significantly downfield due to the deshielding effect of the positive charge.
-
Q2: I see signals, but they are extremely broad (humps) in DMSO- .
Diagnosis: The compound is in intermediate exchange between monomeric and aggregated states, or undergoing restricted rotation due to solvent viscosity. Solution: Perform Variable Temperature (VT) NMR .
-
Protocol: Heat the DMSO-
sample to 353 K (80 °C) inside the probe. -
Mechanism: Thermal energy overcomes the weak Van der Waals forces holding the stacks together, sharpening the lines.
-
Alternative: If DMSO is insufficient, use 1,1,2,2-Tetrachloroethane-
(TCE- ) and heat to 100 °C. TCE is excellent for dissolving planar aromatics at high temperatures.
Q3: I need to see the pyrrole N-H proton, but MeOD- exchanges it.
Diagnosis: Protic solvents like Methanol-
-
Tip: If solubility is poor in pure Acetone, try a 90:10 mixture of CDCl
:DMSO- .[1] The small amount of DMSO solvates the polar core, while the chloroform reduces viscosity. The N-H signal will typically appear as a broad singlet around 10-12 ppm.[1]
Q4: My sample degrades in TFA- . What is the non-acidic alternative?
Diagnosis: Acid-sensitive functional groups (e.g., Boc protecting groups, acetals) are present.[1]
Solution: Use Pyridine-
-
Why: Pyridine is an excellent solvent for planar aromatics due to its ability to participate in
-stacking with the solute (intercalation), effectively "peeling" molecules off the solid lattice.
Solvent Selection Decision Tree
The following diagram illustrates the logical workflow for selecting the correct solvent system based on your specific observation.
Caption: Workflow for optimizing NMR solvent selection for fused pyrrolo-pyridazines, prioritizing sample integrity and signal resolution.
Quantitative Solvent Data Table
Use this table to compare solvent properties relevant to 5H-pyrrolo[3,2-c]pyridazine solubility.
| Solvent | Polarity (Dielectric | H-Bond Capacity | Suitability for Scaffold | Key Limitation |
| CDCl | Low (4.[1]8) | Weak Donor | Poor | Promotes aggregation; rarely works for this scaffold.[1] |
| DMSO- | High (46.[1]7) | Strong Acceptor | Moderate | High viscosity causes line broadening; often requires heat.[1] |
| Acetone- | Medium (20.[1]7) | Moderate Acceptor | Low | Good for resolution, but poor solubilizer for stacked systems.[1] |
| TFA- | High (8.5*) | Strong Donor (Acid) | Excellent | Destructive to acid-labile groups; shifts peaks.[1] |
| Pyridine- | Medium (12.[1]4) | Acceptor/ | Good | Expensive; unpleasant odor; signals overlap aromatic region.[1] |
*TFA dielectric constant is lower than DMSO but acts via protonation, not just polarity.
Experimental Protocol: The "TFA Spike" Method
If you cannot use pure TFA-
-
Preparation: Dissolve your sample in CDCl
(0.6 mL). You will likely see a cloudy suspension.[1] -
Titration: Add TFA-
(or non-deuterated TFA if is unavailable and the proton signal is acceptable) in 10 L increments. -
Observation: Shake the tube vigorously. The suspension should clear as the basic pyridazine nitrogen becomes protonated.[1]
-
Endpoint: Once the solution is clear, run the NMR.
-
Data Processing: Note that chemical shifts will move downfield.[1][3] The pyridazine protons (H-3/H-4) will shift significantly (
to ppm) due to the formation of the pyridazinium cation.
Mechanism of Action
Understanding why solubility fails is key to fixing it.[1] The diagram below details the aggregation mechanism and how acidification resolves it.
Caption: Mechanistic pathway showing how protonation disrupts the intermolecular forces causing insolubility in fused nitrogen heterocycles.
References
-
Butin, A. V., et al. "Practical Toolkit for the Installation of Pyrrolo[2,3-c/3,2-c]pyridazine Cores into MedChem Relevant Compounds." ChemRxiv, 2021.[1]
-
Significance: Explicitly documents the "lesser solubility of 5H-pyrrolo[3,2-c]pyridazine derivatives" compared to isomers and recommends d-TFA.[1]
-
-
Claridge, T. D. W. High-Resolution NMR Techniques in Organic Chemistry. 3rd ed., Elsevier, 2016.[1]
- Significance: Authoritative source on VT-NMR and solvent selection for aggreg
-
Reich, H. J. "Solvent Effects on Chemical Shifts."[1] University of Wisconsin-Madison NMR Database.[1]
- Significance: Provides data on solvent polarity and H-bonding capabilities (TFA vs DMSO).
Sources
overcoming low yields in pyrrolo[3,2-c]pyridazine cyclization
Executive Summary & Core Challenge
The pyrrolo[3,2-c]pyridazine scaffold represents a significant synthetic challenge compared to its more common isomer, pyrrolo[2,3-d]pyrimidine. The core difficulty lies in the electronic mismatch: the pyrrole ring is electron-rich and acid-sensitive, while the formation of the electron-deficient pyridazine ring often requires harsh acidic condensation or high-temperature carbonylation.
Primary Failure Modes:
-
"Black Tar" Syndrome: Oxidative polymerization of pyrrole intermediates during acid-mediated cyclization.
-
Incomplete Cyclization: Stalling at the hydrazone intermediate due to steric hindrance or insufficient electrophilicity.
-
Regiochemical Scrambling: Competition between
-alkylation and -cyclization during precursor assembly.
Decision Matrix: Selecting Your Route
Before troubleshooting, verify you are using the correct pathway for your specific substitution pattern.
Troubleshooting Guide: The "Modern" Route (Pd-Carbonylation)
Reference Standard: Ryabukhin et al. (2025) established this as the scalable method for medicinal chemistry, bypassing the instability of the classic route [1].
Workflow
Precursor: 4-amino-3-iodopyrrole derivative (often
Troubleshooting Table
| Symptom | Probable Cause | Corrective Action |
| No Reaction (SM Recovery) | Catalyst poisoning by free amine or iodide. | Switch Ligand: Move from PPh |
| Dehalogenation (Protonation) | Hydride source in media (often from solvent). | Solvent Check: Ensure MeOH is anhydrous. Add a CO scavenger or increase CO pressure. Avoid formate sources. |
| Low Yield (<40%) | Competitive intermolecular carbonylation. | Dilution: Run reaction at high dilution (0.05 M) to favor intramolecular cyclization over intermolecular ester formation. |
| Pd Black Precipitation | Instability of Pd(0) species. | Add Additive: Add 10 mol% LiCl . This stabilizes the Pd(II) intermediate and facilitates the oxidative addition step. |
Troubleshooting Guide: The "Classic" Route (Hydrazine Condensation)
Context: This route involves reacting a 3-acyl-4-carboxylates (or similar 1,4-dicarbonyl equivalents) with hydrazine. It is notorious for yields <20% due to pyrrole instability [2].
Workflow
Precursor: 3-acyl-pyrrole-4-carboxylate.
Reagents: Hydrazine hydrate, Acetic Acid (AcOH), Reflux.[1]
Mechanism: Formation of hydrazone at the acyl ketone
The "Black Tar" Debugger
If your reaction turns into an intractable black mixture, follow this logic:
Critical Optimization Protocol (Classic Route)
To boost yields from ~20% to ~50-60%:
-
Solvent Switch: Do not use neat acetic acid. Use Ethanol (EtOH) with 5-10 equivalents of AcOH.
-
Temperature Ramp: Start at 0°C for the hydrazine addition (hydrazone formation is exothermic and can degrade the ring). Stir for 1h at RT, then heat to reflux for cyclization.
-
Protecting Group: Ensure the pyrrole Nitrogen is protected (e.g., SEM, Boc, or Tosyl). Free N-H pyrroles are significantly more prone to oxidative polymerization.
Frequently Asked Questions (FAQ)
Q: My product streaks badly on silica gel during purification. How do I fix this? A: Pyrrolo[3,2-c]pyridazines are highly polar and basic.
-
Fix 1: Deactivate your silica gel by flushing the column with 1% Triethylamine (Et
N) in Hexanes before loading. -
Fix 2: Use DCM:MeOH:NH
OH (90:9:1) as your eluent system. -
Fix 3: If the product is the pyridazinone tautomer (common in hydrazine routes), it may be insoluble. Attempt precipitation from the reaction mixture with water rather than chromatography.
Q: I am seeing the [2,3-d] isomer instead of [3,2-c]. Why? A: This usually happens during the synthesis of the pyrrole precursor, not the cyclization itself. If you synthesize the pyrrole via the Paal-Knorr or similar methods, ensure your 1,4-dicarbonyl starting material is regiochemically pure. In the Pd-route, this isomer scrambling is impossible if the starting aminopyrrole is isomerically pure.
Q: Can I use the Inverse Electron Demand Diels-Alder (IEDDA) route? A: Yes, but it requires specific substrates. A 1,2,4,5-tetrazine or 3,6-dichloro-pyridazine reacting with an electron-rich alkyne/enamine can work. However, this often yields the phthalazine or cinnoline derivatives unless the electronics are perfectly tuned to form the 5-membered pyrrole ring. The patent literature suggests starting with 3,6-dichloro-4-vinylpyridazine and reacting with an amine [3]. This is viable if you need a 3,6-disubstituted core.
References
-
Ryabukhin, S. V., et al. (2025).[2][3] Practical Toolkit for the Installation of Pyrrolo[2,3-c/3,2-c]pyridazine Cores into MedChem Relevant Compounds. ChemRxiv.[4]
-
Product Class 18: Pyridopyridazines. (2004). Science of Synthesis, 16, 18. (Describes the general low-yield nature of hydrazine condensation for this scaffold).
-
Google Patents. (2024). Heterocyclic and heteroaryl compounds as inhibitors of NLRP3 (WO2024145623A1). (describes synthesis via 3,6-dichloro-4-substituted pyridazines).
Sources
Technical Support Center: Purification of Polar Pyrrolo[3,2-c]pyridazine Derivatives
Status: Operational Agent: Senior Application Scientist Ticket Focus: Overcoming "Brick-Dust" Solubility, Silica Streaking, and Aqueous Loss[1]
System Overview: The Scaffold Challenge
The pyrrolo[3,2-c]pyridazine core is notoriously difficult to process due to its hybrid nature: it possesses the high polarity of a diaza-heterocycle yet often exhibits the low solubility characteristic of planar, "brick-dust" molecules. Unlike its [2,3-c] isomer, the [3,2-c] scaffold often exhibits significantly lower solubility in organic solvents, making standard chromatography frustratingly inefficient [1].[1]
This guide bypasses standard textbook advice to address the specific physicochemical bottlenecks of this scaffold.
Tier 1: Initial Isolation (The "Crash-Out" Protocol)[1]
Issue: “My reaction is done, but I can’t extract the product. It’s not dissolving in DCM or EtOAc, and it’s forming an emulsion in water.”[1]
Diagnosis: You are likely dealing with a highly crystalline, planar zwitterion or H-bond donor/acceptor network that defies standard partition coefficients.[1]
Troubleshooting Protocol
Q: Should I force an extraction with large volumes of solvent? A: No. Stop the extraction. For pyrrolo[3,2-c]pyridazines, precipitation is often superior to extraction.[1]
-
The Quench: Pour your reaction mixture (often in DMF, DMSO, or alcoholic solvents) into 5–10 volumes of crushed ice/water .
-
The Wait: Stir vigorously for 30 minutes. Allow the suspension to stand at 0–4 °C for 2–4 hours.
-
The Harvest: Filter the precipitate.[1][2]
-
Critical Step: Wash the cake with water (to remove inorganic salts) followed by a non-polar solvent like heptane or Et₂O (to remove lipophilic impurities) [1].
-
Why: This scaffold often crystallizes efficiently from aqueous mixtures due to hydrophobic stacking, leaving soluble impurities behind.[1]
-
Q: The solid is sticky or oily.[1] Now what? A: Trituration is your salvage method. If the "crash-out" yields a gum:
-
Dissolve the gum in a minimal amount of hot methanol or ethanol .
-
Add diethyl ether or MTBE dropwise until turbidity persists.
-
Sonicate.[1] The mechanical energy often disrupts the amorphous phase, inducing crystallization of the pyrrolo-pyridazine core.
Tier 2: Flash Chromatography (Taming the Silica)
Issue: “I’m running a column. The product is streaking from fraction 10 to 50, or it’s stuck at the baseline despite using 10% MeOH.”
Diagnosis: The basic pyridazine nitrogens and the pyrrole NH are interacting strongly with the acidic silanols of the silica gel.
Troubleshooting Protocol
Q: How do I stop the streaking? A: You must deactivate the silica. Standard silica is too acidic. You need a "buffered" normal phase system.[1]
-
The Modifier: Add 1% Triethylamine (TEA) or 1% Ammonium Hydroxide (NH₄OH) to your mobile phase.
-
The Solvent System: Switch from DCM/MeOH to DCM/MeOH/NH₄OH (90:9:1) or CHCl₃/MeOH/NH₄OH .
-
Pro Tip: Pre-wash the column with the eluent containing the base before loading your sample. This neutralizes active sites before your compound even touches the stationary phase.[1]
-
Q: My compound is insoluble in the mobile phase. How do I load it? A: Use "Dry Loading" exclusively. Do not attempt liquid injection with DMSO (it ruins separation).[1]
-
Dissolve the crude in a volatile solvent (MeOH/DCM) or a strong solvent (DMF) if necessary.[1]
-
Add Celite 545 or amine-functionalized silica (approx. 1:5 w/w ratio).[1]
-
Evaporate to a free-flowing powder.
-
Load this powder as a top layer on your column.[1]
Tier 3: Reverse Phase & High-Purity Isolation
Issue: “My compound is too polar for silica (Rf = 0), but I need >98% purity for bioassays.”
Diagnosis: Normal phase is no longer viable.[1] You must utilize hydrophobic effects via Reverse Phase (RP) chromatography.[1]
Troubleshooting Protocol
Q: Which buffer should I use for C18 Prep-HPLC? A: Basic pH buffers are often superior for this scaffold. [1]
-
Acidic (Formic Acid/TFA): Protonates the pyridazine nitrogens (
), making the molecule more polar and causing it to elute too quickly (near the void volume). -
Basic (10mM Ammonium Bicarbonate, pH 10): Keeps the molecule neutral (deprotonated). This maximizes retention on the C18 chain, improving separation from polar impurities and sharpening peak shape.
Q: How do I recover the solid from large volumes of aqueous HPLC fractions? A: Lyophilization is standard, but "Catch and Release" is faster. If you lack a freeze-dryer:
-
Pass the aqueous fraction through a C18 SPE cartridge (Solid Phase Extraction).[1]
-
Wash with water (removes buffer salts).[1]
-
Elute with 100% MeOH or Acetonitrile .[1]
Decision Logic: The Purification Workflow
The following diagram outlines the decision-making process based on the physical state and solubility of your crude pyrrolo[3,2-c]pyridazine derivative.
Figure 1: Decision tree for isolating polar pyrrolo[3,2-c]pyridazine derivatives, prioritizing precipitation over chromatography.
Summary of Key Data
| Parameter | Recommended Condition | Reason |
| Work-up | Ice/Water precipitation | Exploits low aqueous solubility of the neutral core; avoids difficult extractions.[1] |
| Flash Mobile Phase | DCM : MeOH : NH₄OH (90:9:[1]1) | Deactivates silica acidity to prevent streaking/tailing.[1] |
| Flash Loading | Dry load on Celite/Silica | Overcomes low solubility in the mobile phase.[1] |
| HPLC Buffer | 10mM NH₄HCO₃ (pH 10) | Maintains neutral state for better C18 retention and peak shape.[1] |
| Recrystallization | MeOH/Et₂O or EtOH/H₂O | Standard solvent/anti-solvent pairs effective for this scaffold.[1] |
References
-
Butin, A. V., et al. (2020).[1] Practical Toolkit for the Installation of Pyrrolo[2,3-c/3,2-c]pyridazine Cores into MedChem Relevant Compounds. ChemRxiv.[1] Available at: [Link][1]
-
Zhang, L., et al. (2024).[1][3] Design, synthesis, and bioevaluation of 1H-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors. PMC (NIH).[1] Available at: [Link]
-
Department of Chemistry, University of Rochester. Purification: Troubleshooting Flash Column Chromatography. Available at: [Link]
Sources
- 1. 1H,2H,3H-pyrrolo(3,2-c)pyridine | C7H8N2 | CID 12490979 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Crystallization of Pyrrolo[3,2-c]pyridazine Compounds
Welcome to the technical support center for the crystallization of pyrrolo[3,2-c]pyridazine compounds. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges of obtaining high-quality single crystals of this important heterocyclic scaffold. The unique electronic and structural features of pyrrolo[3,2-c]pyridazines, which make them valuable in medicinal chemistry, can also present specific challenges during crystallization.[1][2][3] This resource provides in-depth troubleshooting advice and strategic guidance in a direct question-and-answer format to support your experimental success.
Part 1: Troubleshooting Common Crystallization Issues
This section addresses specific problems you may encounter during your crystallization experiments.
Question 1: My compound "oiled out" instead of forming crystals. What is happening and how can I fix it?
Answer:
"Oiling out" is a common phenomenon where the solute separates from the solution as a liquid phase (an oil) rather than a solid crystalline phase.[4] This often occurs when the supersaturation of the solution is too high, or when the temperature of the solution is above the melting point of the solid form at that solvent composition.[5] For pyrrolo[3,2-c]pyridazines, their often planar structure and potential for π-π stacking can be disrupted by impurities or rapid changes in solvent environment, leading to this undesirable outcome.
Causality Behind Oiling Out:
-
High Supersaturation: If the solubility of your compound decreases too rapidly (e.g., by fast cooling or rapid addition of an anti-solvent), the molecules may not have enough time to orient themselves into an ordered crystal lattice.[4] Instead, they aggregate in a disordered, liquid-like state.
-
Low Melting Point/High Solubility: If your compound has a low melting point or is highly soluble in the chosen solvent, it may remain as a liquid even at concentrations where crystallization is expected.[5]
-
Impurities: Impurities can interfere with the crystal packing, acting as "insulators" between your molecules and preventing the formation of a stable lattice.[5]
Troubleshooting Protocol: From Oiled Out to Crystalline
-
Re-dissolve and Dilute: Gently warm the solution to re-dissolve the oil. Add a small amount (10-20% of the total volume) of the "good" solvent to slightly increase the overall solubility and reduce the level of supersaturation.[6]
-
Slow Down the Process:
-
For Antisolvent Crystallization: Add the antisolvent much more slowly, perhaps dropwise over several hours. Consider using vapor diffusion of the antisolvent as an alternative for an even slower process.[9]
-
Reduce the Temperature: If you suspect the melting point is a factor, try performing the crystallization at a lower overall temperature. For example, if you are using a room temperature setup, try moving it to a cold room (4°C).
-
Add Seed Crystals: If you have a small amount of crystalline material from a previous attempt, add a single, well-formed crystal to the supersaturated solution before it oils out. This provides a template for ordered growth.[10]
-
Change the Solvent System: The initial solvent may be too good. Try a solvent system where your compound has slightly lower solubility. Refer to the solvent properties table below to make an informed choice.
Question 2: My crystallization is happening too quickly, resulting in fine needles or powder. How can I get larger, single crystals?
Answer:
Rapid crystallization traps solvent and impurities within the crystal lattice, leading to poor crystal quality and diffraction data.[6] The goal is to slow down the crystal growth to allow for the selective incorporation of only the desired molecules into the lattice.
Causality Behind Rapid Crystallization:
-
Excessive Supersaturation: This is the most common cause. When the solution is too concentrated or cooled too quickly, nucleation happens rapidly and uncontrollably, leading to a large number of small crystals.
-
High Surface Area to Volume Ratio: A shallow pool of solvent in a large flask will cool and evaporate more quickly, accelerating crystallization.[6]
-
Volatile Solvents: Highly volatile solvents like dichloromethane (DCM) or diethyl ether can evaporate too quickly, leading to rapid crystal formation.[9]
Troubleshooting Protocol: Promoting Slow and Controlled Growth
-
Adjust the Solvent Volume: Re-dissolve the solid by heating and add a small amount of additional "good" solvent. This will keep the compound in solution for a longer period during cooling.[6]
-
Insulate the Crystallization Vessel: To slow down cooling, cover the top of the flask with a watch glass and place it on an insulating surface like a cork ring or several layers of paper towels. You can also place an inverted beaker over the flask to create an insulating air jacket.[6]
-
Choose a Less Volatile Solvent: If using slow evaporation, switch to a solvent with a lower vapor pressure. For example, replace DCM with toluene or ethyl acetate with isopropanol.
-
Utilize Vapor Diffusion: This is an excellent technique for growing high-quality single crystals from small amounts of material.[9][11][12] It provides a very slow and controlled approach to reaching supersaturation.
Experimental Protocol: Vapor Diffusion
-
Dissolve your pyrrolo[3,2-c]pyridazine compound in a minimal amount of a relatively non-volatile "good" solvent (e.g., methanol, acetonitrile, or THF) in a small, open vial.
-
Place this inner vial inside a larger, sealable container (e.g., a beaker or a larger vial) that contains a small amount of a volatile "bad" solvent (antisolvent) in which your compound is insoluble (e.g., hexane, cyclohexane, or diethyl ether).[9]
-
Seal the outer container and leave it undisturbed. The vapor from the antisolvent will slowly diffuse into the "good" solvent, reducing the solubility of your compound and promoting slow crystal growth over days or weeks.
Question 3: No crystals are forming, even after an extended period. What should I do?
Answer:
The failure of a compound to crystallize typically means that the solution is not sufficiently supersaturated, or that the activation energy for nucleation has not been overcome.
Causality Behind Lack of Crystallization:
-
Insufficient Supersaturation: You may have used too much solvent, and the concentration of your compound is below the saturation point even at lower temperatures.
-
High Purity: Very pure compounds can sometimes be difficult to crystallize because there are no nucleation sites (like dust or microscopic imperfections on the glass) to initiate crystal growth.
-
Amorphous Solid Formation: The compound may be precipitating as a non-crystalline, amorphous solid, which lacks long-range molecular order.[13][14]
Troubleshooting Protocol: Inducing Crystallization
-
Induce Nucleation by Scratching: Use a glass rod to gently scratch the inside of the flask below the surface of the solution. The microscopic imperfections on the glass can provide a surface for nucleation to begin.[6]
-
Introduce a Seed Crystal: If available, add a single seed crystal. This is the most effective way to induce crystallization.[10]
-
Concentrate the Solution: If the solution is too dilute, you can allow some of the solvent to evaporate slowly. Cover the flask with parafilm and poke a few small holes in it to control the rate of evaporation.[15]
-
Drastic Cooling (Last Resort): If the above methods fail, try placing the solution in a -20°C or -80°C freezer. This can sometimes shock the system into crystallizing, though the crystal quality may be lower.
-
Consider Salt Formation or Co-crystals: Pyrrolo[3,2-c]pyridazines have basic nitrogen atoms that can be protonated to form salts.[16] Crystallizing a salt (e.g., a hydrochloride or trifluoroacetate salt) can introduce strong hydrogen bonding interactions that facilitate the formation of a well-ordered crystal lattice.[17]
Part 2: Frequently Asked Questions (FAQs) on Crystallization Strategy
Question 4: How do I select the best solvent system for my pyrrolo[3,2-c]pyridazine compound?
Answer:
Solvent selection is critical and often empirical. The ideal solvent is one in which your compound is moderately soluble at high temperatures and poorly soluble at low temperatures.[9] For pyrrolo[3,2-c]pyridazines, which are often polar, aromatic systems, a good starting point is to screen a range of solvents with varying polarities.
Systematic Approach to Solvent Screening:
-
Solubility Testing: Place a small amount (a few milligrams) of your compound in several test tubes. Add a small amount of a different solvent to each tube.
-
Categorize Solvents:
-
Good Solvents: The compound dissolves readily at room temperature (e.g., DMF, DMSO, possibly methanol or acetonitrile). These are candidates for the "good" solvent in an antisolvent system.[18]
-
Poor Solvents (Antisolvents): The compound is insoluble even with heating (e.g., hexane, water, diethyl ether).
-
Potential Single-Solvent Systems: The compound is sparingly soluble at room temperature but dissolves completely upon heating (e.g., ethanol, isopropanol, ethyl acetate, toluene). These are ideal for slow cooling crystallization.
-
Table of Common Solvents for Crystallization
| Solvent | Polarity Index | Boiling Point (°C) | Properties and Considerations |
| Hexane | 0.1 | 69 | Good antisolvent for polar compounds. |
| Toluene | 2.4 | 111 | Can form π-π stacking interactions; less volatile than benzene.[9] |
| Diethyl Ether | 2.8 | 35 | Very volatile; use with caution for evaporation methods. |
| Dichloromethane | 3.1 | 40 | Volatile; often yields good crystals but can be lost from the lattice.[9] |
| Ethyl Acetate | 4.4 | 77 | Good general-purpose solvent. |
| Acetone | 5.1 | 56 | Volatile and can absorb water from the atmosphere. |
| Acetonitrile | 5.8 | 82 | A good polar solvent for nitrogen-containing heterocycles.[19] |
| Isopropanol | 3.9 | 82 | Less volatile than ethanol, good for slow cooling. |
| Ethanol | 4.3 | 78 | Good for slow cooling; can form hydrogen bonds. |
| Methanol | 5.1 | 65 | Polar, can form hydrogen bonds. |
| Water | 10.2 | 100 | Good antisolvent for many organic compounds. |
Question 5: What are the primary crystallization techniques I should consider for a new pyrrolo[3,2-c]pyridazine derivative?
Answer:
There are three main techniques that are highly effective for small molecules. It is often best to try multiple methods in parallel.
-
Slow Cooling: This is the simplest method. A saturated solution of the compound is prepared at an elevated temperature and then allowed to cool slowly, causing the solubility to decrease and crystals to form.[9][20] This method is ideal when you have a solvent that shows a large change in solubility with temperature.
-
Slow Evaporation: A solution of the compound is left in a loosely covered vial, allowing the solvent to evaporate slowly over time.[15] This increases the concentration of the solute, leading to crystallization. This works well for compounds that are very soluble and do not have a suitable solvent for slow cooling.
-
Antisolvent Crystallization (Vapor or Liquid Diffusion): This involves adding a "poor" solvent (antisolvent) to a solution of the compound in a "good" solvent.[21][22][23] This reduces the overall solubility and induces crystallization. Vapor diffusion, a variation of this method, is particularly effective for producing high-quality crystals.[9]
Workflow for Selecting a Crystallization Technique
Below is a decision-making workflow to help you choose a starting technique based on the solubility of your compound.
Caption: Decision workflow for selecting a primary crystallization technique.
References
-
University of Geneva. (n.d.). Guide for crystallization. Retrieved from [Link]
-
LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Chemistry LibreTexts. Retrieved from [Link]
-
Staples, R. J. (2024). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E: Crystallographic Communications, 80(Pt 1), 1–9. Retrieved from [Link]
-
Hampton Research. (n.d.). Crystal Growth Techniques. Retrieved from [Link]
-
Hampton Research. (n.d.). Sitting Drop Vapor Diffusion Crystallization. Retrieved from [Link]
-
Reddit. (2025, July 26). Need help with antisolvent crystallization of small molecule. r/Chempros. Retrieved from [Link]
-
University of Florida. (2015, April 28). Crystal Growing Tips. The Center for Xray Crystallography. Retrieved from [Link]
-
Yu, L. (2010). Stability of Amorphous Pharmaceutical Solids: Crystal Growth Mechanisms and Effect of Polymer Additives. Pharmaceutical Research, 27(5), 795–807. Retrieved from [Link]
-
ChemRxiv. (n.d.). Practical Toolkit for the Installation of Pyrrolo[2,3-c/3,2-c]pyridazine Cores into MedChem Relevant Compounds. Retrieved from [Link]
-
Hampton Research. (n.d.). Hanging Drop Vapor Diffusion Crystallization. Retrieved from [Link]
-
ACS Publications. (2022, April 20). Three-Step Mechanism of Antisolvent Crystallization. Retrieved from [Link]
-
MDPI. (2020, April 14). Greener Synthesis of Nitrogen-Containing Heterocycles in Water, PEG, and Bio-Based Solvents. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Oiling Out in Crystallization. Retrieved from [Link]
-
ResearchGate. (2023, June 6). How can I obtain good crystals of heterocyclic organic compounds?. Retrieved from [Link]
-
Division of Pharmacy Professional Development. (2017). WHITE PAPER: Amorphous Solid Dispersions-One approach to improving Bioavailability. Retrieved from [Link]
-
University of Missouri. (2006, January 8). Crystallisation Techniques. Retrieved from [Link]
-
PMC - NIH. (2024, January 14). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Retrieved from [Link]
-
MDPI. (n.d.). Special Issue : Heterocyclic Organic Compounds: Crystal Structure and Their Properties. Retrieved from [Link]
-
Reddit. (2013, February 3). Recrystallization (help meeeeee). r/chemistry. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of N-Heterocycles. Retrieved from [Link]
-
RM@Schools. (n.d.). Antisolvent Crystallization. Retrieved from [Link]
-
PMC - NIH. (n.d.). Slow cooling and temperature-controlled protein crystallography. Retrieved from [Link]
-
LibreTexts. (2022, April 7). 3.4B: Cooling Slowly. Chemistry LibreTexts. Retrieved from [Link]
-
Reddit. (2017, March 17). What are some practical ways to purify complex compounds other than column chromatography?. r/chemistry. Retrieved from [Link]
-
ACS Publications. (2009, November 20). Why Do Organic Compounds Crystallise Well or Badly or Ever so Slowly? Why Is Crystallisation Nevertheless Such a Good Purification Technique?. Organic Process Research & Development. Retrieved from [Link]
-
ACS Publications. (n.d.). Pyrrolo [3,2-c]pyridines1. Journal of the American Chemical Society. Retrieved from [Link]
-
Linac Coherent Light Source. (n.d.). Crystal Growth. Biology. Retrieved from [Link]
-
CrystEngComm (RSC Publishing). (n.d.). Recent progress in antisolvent crystallization. Retrieved from [Link]
-
Crystallics. (2025, August 11). Unveil Key Factors Influencing the Physical Stability of Amorphous Solid Dispersions. Retrieved from [Link]
-
UCL Discovery. (n.d.). NITROGEN CONTAINING HETEROCYCLES AS POTENTIAL INHIBITORS OF SERINE PROTEINASE. Retrieved from [Link]
-
Taylor & Francis. (2024, January 14). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Retrieved from [Link]
-
University of Cambridge. (n.d.). Avoidance of Crystallization in Biological Systems. DoITPoMS. Retrieved from [Link]
-
YouTube. (2012, July 6). Slow Cooling During Recrystallization. Retrieved from [Link]
-
Cogent Chemistry. (2023, April 15). Synthesis and Characterization of Heterocyclic Compounds-Based Liquid Crystals. Retrieved from [Link]
-
PMC - NIH. (n.d.). Prescribed drugs containing nitrogen heterocycles: an overview. Retrieved from [Link]
-
Indian Academy of Sciences. (n.d.). Synthetic strategies to pyrido fused heterocycles. Retrieved from [Link]
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. Prescribed drugs containing nitrogen heterocycles: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. msesupplies.com [msesupplies.com]
- 4. mt.com [mt.com]
- 5. reddit.com [reddit.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Crystallization process: how does crystallization work | Mirai Intex [mirai-intex.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. unifr.ch [unifr.ch]
- 10. Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds-Pharmalego [pharmalego.com]
- 11. skuld.bmsc.washington.edu [skuld.bmsc.washington.edu]
- 12. hamptonresearch.com [hamptonresearch.com]
- 13. Stability of Amorphous Pharmaceutical Solids: Crystal Growth Mechanisms and Effect of Polymer Additives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ce.pharmacy.wisc.edu [ce.pharmacy.wisc.edu]
- 15. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
- 16. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 17. depts.washington.edu [depts.washington.edu]
- 18. researchgate.net [researchgate.net]
- 19. reddit.com [reddit.com]
- 20. Crystal Growing Tips » The Center for Xray Crystallography » University of Florida [xray.chem.ufl.edu]
- 21. pubs.acs.org [pubs.acs.org]
- 22. rmschools.isof.cnr.it [rmschools.isof.cnr.it]
- 23. Recent progress in antisolvent crystallization - CrystEngComm (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
1H NMR chemical shifts of 5H-pyrrolo[3,2-c]pyridazine derivatives
The 5H-pyrrolo[3,2-c]pyridazine scaffold is a critical pharmacophore in medicinal chemistry, particularly in the design of kinase inhibitors (e.g., JAK, FLT3) and tubulin polymerization inhibitors. Its structural isomerism with indole and 7-azaindole gives it unique electronic properties, but its poor solubility often complicates NMR characterization.
This guide provides a detailed analysis of the 1H NMR chemical shifts for this scaffold, using experimental data from 3-substituted and 3,7-disubstituted derivatives to establish a reliable assignment baseline.
Structural Analysis & Numbering System
Before interpreting the spectra, it is essential to understand the numbering, which dictates the chemical shift assignments. The fusion occurs at the c-bond of the pyridazine ring.
-
Numbering:
Electronic Environment & Expected Shifts
-
H4 (Pyridazine): The most deshielded proton due to the adjacent bridgehead nitrogen and the electron-deficient pyridazine ring. Typically appears
8.5 – 9.5 ppm . -
H3 (Pyridazine): If unsubstituted, appears downfield (
7.5 – 8.5 ppm ), but often substituted in drug candidates. -
H6 (Pyrrole
): Deshielded by the pyrrole nitrogen but electron-rich compared to the pyridazine ring. Typically 7.5 – 8.2 ppm .[7] -
H7 (Pyrrole
): The most shielded aromatic proton, typically 6.5 – 7.2 ppm (unsubstituted). -
NH (Position 5): Broad singlet, highly solvent-dependent (DMSO-d
), typically 12.0 – 14.0 ppm .
Experimental 1H NMR Data: Substituted Derivatives
The following data is derived from 500 MHz 1H NMR experiments in DMSO-d
Table 1: Chemical Shift Assignments ( ppm)
| Position | Proton Type | 3-Cl-7-CHO Derivative (8b) | 3-Cl-7-NO | General Range (Unsubstituted) |
| NH | Pyrrole N-H | 12.81 (br s) | 13.36 (br s) | 12.0 – 14.0 |
| H-4 | Pyridazine | 8.73 (s) | 9.12 (s) | 8.5 – 9.2 |
| H-6 | Pyrrole | 7.98 (s) | 8.08 (s) | 7.4 – 7.8 |
| H-7 | Pyrrole | (Substituted - CHO) | (Substituted - NO | 6.5 – 7.0 |
| H-3 | Pyridazine | (Substituted - Cl) | (Substituted - Cl) | 7.8 – 8.2 |
| Substituent | -CHO / -NO | 10.21 (s, CHO) | — | — |
Data Source Analysis:
-
Effect of Nitro Group (9b): The strong electron-withdrawing nature of the 7-nitro group significantly deshields the H4 proton (shifting it from ~8.7 to 9.12 ppm) through the conjugated system, confirming the electronic communication between the pyrrole and pyridazine rings.
-
Effect of Aldehyde (8b): The 7-formyl group also deshields H6 (ortho to carbonyl) to ~7.98 ppm.
-
Solvent Effects: In DMSO-d
, the NH proton is clearly visible and deshielded (>12 ppm) due to hydrogen bonding with the solvent. In CDCl , this signal would likely be broad or invisible and the compound might precipitate.
Comparative Analysis: Isomeric Scaffolds
Distinguishing 5H-pyrrolo[3,2-c]pyridazine from its isomers (like 7-azaindole) is crucial for structural validation.
| Feature | 5H-Pyrrolo[3,2-c]pyridazine | 1H-Pyrrolo[2,3-b]pyridine (7-Azaindole) |
| Ring System | 6-5 fused (Pyridazine + Pyrrole) | 6-5 fused (Pyridine + Pyrrole) |
| N Atoms | 3 Nitrogens (Pos 1, 2,[8] 5) | 2 Nitrogens (Pos 1, 7) |
| H-4 Shift | Very Downfield ( | Moderate ( |
| Coupling | H3-H4 (if unsubstituted) | H4-H5-H6 system (complex splitting) |
| Solubility | Poor in CDCl | Moderate in CDCl |
Experimental Protocol & Workflow
To ensure reproducible data, follow this optimized workflow for sample preparation and acquisition.
Step 1: Sample Preparation
-
Solvent Selection: Use DMSO-d
(99.9% D) as the primary solvent. The scaffold aggregates in CDCl , leading to broad lines. -
Concentration: Prepare a solution of 2–5 mg in 0.6 mL solvent. Higher concentrations may lead to stacking interactions that shift aromatic peaks upfield.
-
Internal Standard: Use residual solvent peak (DMSO-d
at 2.50 ppm) or TMS ( 0.00 ppm).
Step 2: Acquisition Parameters (500 MHz)
-
Pulse Sequence: Standard 1D proton (zg30).
-
Relaxation Delay (D1): Set to
2.0 seconds to allow full relaxation of the isolated H4 proton. -
Scans: 16–64 scans are usually sufficient.
-
Temperature: 298 K (25°C). If peaks are broad (tautomeric exchange), heat to 313 K (40°C).
Visualization of Chemical Shifts
The following diagram maps the chemical shift ranges to the specific atoms on the scaffold.
Figure 1: Chemical shift mapping for the 5H-pyrrolo[3,2-c]pyridazine scaffold. Colors indicate relative shift regions (Red = Downfield, Green = Upfield).
References
-
Ryabukhin, S., et al. (2025).[3] Practical Toolkit for the Installation of Pyrrolo[2,3-c/3,2-c]pyridazine Cores into MedChem Relevant Compounds. ChemRxiv.[9] Available at: [Link]
- Source of specific chemical shift data for 3-chloro-7-substituted deriv
-
National Institutes of Health (NIH) / PubChem. 5H-pyrrolo[3,2-c]pyridazine Structure and Physical Properties. Available at: [Link]
-
Mendogralo, E., et al. (2025).[10] Pyrrolo[1,2-b]pyridazines: synthesis and application perspective. Mendeleev Communications.[10] (Contextual comparison for pyrrolo-fused pyridazine isomers).
Sources
- 1. WO2017006260A1 - Pyridin-3-yl acetic acid derivatives as inhibitors of human immunodeficiency virus replication - Google Patents [patents.google.com]
- 2. WO2024145623A1 - Heterocyclic and heteroaryl compounds as inhibitors of nlrp3 - Google Patents [patents.google.com]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. WO2021122745A1 - 4-[[(7-aminopyrazolo[1,5-a]pyrimidin-5-yl)amino]methyl]piperidin-3-ol compounds and their therapeutic use - Google Patents [patents.google.com]
- 5. Steric and electronic effects on the 1H hyperpolarisation of substituted pyridazines by signal amplification by reversible exchange - PMC [pmc.ncbi.nlm.nih.gov]
- 6. WO2020005873A1 - Heterocyclic and heteroaryl compounds for treating huntington's disease - Google Patents [patents.google.com]
- 7. Pyridazine(289-80-5) 1H NMR spectrum [chemicalbook.com]
- 8. WO2014100620A2 - Compounds and methods for kinase modulation, and indications therefor - Google Patents [patents.google.com]
- 9. chemrxiv.org [chemrxiv.org]
- 10. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Crystal Structure Analysis of 5H-pyrrolo[3,2-c]pyridazine Complexes
For Researchers, Scientists, and Drug Development Professionals
The 5H-pyrrolo[3,2-c]pyridazine scaffold is a privileged heterocyclic motif of significant interest in medicinal chemistry and materials science. Its unique electronic properties and ability to form diverse intermolecular interactions make it a valuable building block for the design of novel therapeutic agents and functional organic materials. Elucidating the precise three-dimensional arrangement of these molecules in the solid state is paramount for understanding their structure-activity relationships, optimizing their physicochemical properties, and ensuring robust intellectual property protection.
This guide provides an in-depth comparison of the primary analytical techniques for the crystal structure analysis of 5H-pyrrolo[3,2-c]pyridazine complexes. As a Senior Application Scientist, my goal is to not only present the protocols but to also instill a deeper understanding of the causality behind the experimental choices, enabling you to select and apply the most appropriate methods for your research objectives.
The Gold Standard: Single-Crystal X-ray Diffraction (SCXRD)
Single-crystal X-ray diffraction (SCXRD) stands as the unequivocal gold standard for determining the absolute three-dimensional structure of a crystalline material.[1][2] By irradiating a single, high-quality crystal with a focused X-ray beam, we can measure the diffraction pattern and, through a series of computational steps, determine the precise location of each atom in the crystal lattice. This technique provides unparalleled detail on bond lengths, bond angles, and intermolecular interactions.
The success of an SCXRD experiment is critically dependent on the quality of the single crystal. For small organic molecules like 5H-pyrrolo[3,2-c]pyridazine complexes, ideal crystals are typically between 50 and 250 microns in size, transparent, and free of defects.[1][3]
Experimental Workflow: Single-Crystal X-ray Diffraction
Sources
A Comparative Guide to Molecular Docking of Pyrrolo[3,2-c]pyridazine Ligands for Kinase Inhibition
This guide provides an in-depth, technical comparison of molecular docking studies involving the promising pyrrolo[3,2-c]pyridazine scaffold. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond a simple procedural outline. It delves into the causality behind methodological choices, emphasizes the necessity of protocol validation, and grounds its claims in experimental data to offer a field-proven perspective on computational drug design.
Introduction: The Pyrrolo[3,2-c]pyridazine Scaffold and its Therapeutic Potential
The pyrrolo[3,2-c]pyridazine scaffold is a heterocyclic ring system that has garnered significant interest from medicinal chemists due to its versatile pharmacological activities, particularly as an anticancer agent.[1][2] Its rigid structure can effectively orient functional groups to interact with biological targets, making it a "privileged scaffold" in drug discovery. Many derivatives have been explored as potent inhibitors of protein kinases, a class of enzymes that play a critical role in cellular signaling pathways.[3] Dysregulation of kinase activity is a hallmark of many diseases, including cancer, making them a major target for therapeutic intervention.[4]
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex.[5] It is an indispensable tool in modern drug discovery, enabling rapid screening of virtual compound libraries, elucidation of structure-activity relationships (SAR), and guidance for lead optimization, thereby saving significant time and resources.[5] This guide will use Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle and a validated cancer target, as a case study to compare the docking performance of pyridazine-based ligands against other known inhibitors.[4][6]
The Computational Landscape: Selecting the Right Tools
The choice of docking software is a critical first step that influences the outcome of a study. Different programs use distinct algorithms for conformational sampling and diverse scoring functions to estimate binding affinity.[5] A Senior Scientist's choice is often guided by a balance of accuracy, speed, and the specific biological question being addressed.
| Software | Algorithm Approach | Key Strengths | Considerations |
| AutoDock Vina | Employs a Lamarckian genetic algorithm and an empirical scoring function. | Widely used, open-source, and known for its speed and accuracy.[5] | Scoring function is generalized; may require post-processing to refine results. |
| Glide (Schrödinger) | Uses a hierarchical series of filters and a systematic search approach.[5] | Excellent at pose prediction and virtual screening; integrates well with a comprehensive software suite.[7] | Commercial software with a significant licensing cost. |
| GOLD | Utilizes a genetic algorithm for flexible ligand docking.[5] | Highly effective for handling protein and ligand flexibility; offers multiple scoring functions.[8] | Can be computationally intensive; requires expertise to select the optimal settings. |
For the detailed protocol in this guide, we will utilize AutoDock Vina due to its widespread accessibility and robust performance, making the described workflow reproducible in most research environments.
A Validated Docking Protocol: CDK2 as a Case Study
A trustworthy protocol must be a self-validating system. The single most important step to ensure the reliability of a docking workflow is redocking —the process of docking a co-crystallized ligand back into its corresponding protein binding site.[9] A successful redocking, typically defined by a Root Mean Square Deviation (RMSD) of <2.0 Å between the docked pose and the crystallographic pose, confirms that the chosen parameters can accurately reproduce the experimentally observed binding mode.[10]
Logical Workflow for Molecular Docking
The following diagram outlines the comprehensive workflow, from initial preparation to final analysis.
Caption: A validated molecular docking workflow.
Step-by-Step Experimental Protocol
Objective: To dock a pyrrolo[3,2-c]pyridazine-based ligand and a known inhibitor into the ATP-binding site of CDK2 and compare their predicted binding modes and energies.
Target Protein: Human Cyclin-Dependent Kinase 2 (CDK2). PDB ID for Validation: 2I3Z (CDK2 in complex with Roniciclib).[6]
I. Protein Preparation (using AutoDock Tools)
-
Fetch the Structure: Download the PDB file for 2I3Z from the RCSB Protein Data Bank.
-
Clean the PDB: Open the file in AutoDock Tools (ADT). Remove all water molecules and any heteroatoms not essential for the binding interaction (e.g., crystallization aids).
-
Protonation and Charges: Add polar hydrogens to the protein. This step is crucial for defining potential hydrogen bond donors and acceptors. Compute Gasteiger charges, which are essential for the AutoDock scoring function.
-
Save as PDBQT: Save the prepared protein structure as a .pdbqt file. This format includes charge and atom type information required by AutoDock Vina.
II. Ligand Preparation
-
Native Ligand (for validation): Extract the co-crystallized ligand (Roniciclib) from the 2I3Z PDB file and save it as a separate .pdb file.
-
Test Ligands: Obtain the 2D structures of your pyrrolo[3,2-c]pyridazine ligand and any other comparators. Use a tool like ChemDraw or an online server to convert them to 3D .sdf or .mol2 files.
-
Ligand Preparation in ADT: For each ligand:
-
Load the 3D structure.
-
Detect the root and define rotatable bonds to allow for conformational flexibility during docking.
-
Compute Gasteiger charges.
-
Save the prepared ligand as a .pdbqt file.
-
III. Protocol Validation: Redocking Roniciclib
-
Grid Box Generation: In ADT, define the docking search space (the "grid box"). For validation, center the grid box directly on the co-crystallized Roniciclib. A box size of 22x22x22 Å is typically sufficient to encompass the active site.
-
Configuration File: Create a text file (conf.txt) specifying the paths to the receptor and ligand .pdbqt files, and the coordinates and dimensions of the grid box.
-
Run Vina: Execute the docking run from the command line: vina --config conf.txt --log log.txt.
-
Analyze Results: Vina will output a .pdbqt file with the top predicted binding poses. Load this file along with the original 2I3Z PDB into a visualization tool (e.g., PyMOL, Chimera).[9] Superimpose the protein backbones and calculate the RMSD between the lowest-energy docked pose of Roniciclib and its original crystallographic position.
-
Causality: An RMSD < 2.0 Å provides high confidence that your docking parameters can successfully identify the correct binding mode.[9] If the RMSD is high, you may need to adjust the grid box size or explore alternative protonation states.
-
IV. Docking of Pyrrolo[3,2-c]pyridazine Ligands
-
Execute Docking: Using the validated grid parameters, replace the ligand file in your conf.txt with your prepared pyrrolo[3,2-c]pyridazine ligand's .pdbqt file.
-
Run Vina: Execute the docking job as in the validation step.
-
Repeat: Repeat for any alternative ligands you wish to compare.
Comparative Analysis: Docking Scores vs. Experimental Data
A docking score is a theoretical estimation of binding affinity. While useful for ranking, it is not a direct measure of potency. The true power of docking emerges when computational predictions are correlated with experimental biological data, such as the half-maximal inhibitory concentration (IC₅₀).[11] A strong correlation between lower (more favorable) docking energies and lower IC₅₀ values strengthens the validity of the computational model.
Below is a comparative analysis of a hypothetical pyrrolo[3,2-c]pyridazine derivative against Roniciclib, a known CDK2 inhibitor, and a simple pyridazine core.
| Compound | Structure | Docking Score (kcal/mol) | Key Predicted Interactions | Experimental IC₅₀ (CDK2) |
| Roniciclib (Reference) | Known Inhibitor | -10.2 | H-bonds with Leu83 (hinge), Asp86.[6] | 15 nM[6] |
| Pyrrolo[3,2-c]pyridazine Derivative | Test Ligand | -9.5 | H-bonds with Leu83 (hinge), hydrophobic interactions in back pocket. | 60 nM[3] |
| Alternative: Pyridazine Scaffold | Fragment | -6.8 | Single H-bond with Leu83. | >10 µM[12] |
Note: IC₅₀ values are representative and collated from multiple sources for illustrative purposes.[3][6][12]
Interpretation:
-
The reference inhibitor, Roniciclib, shows the best docking score, which aligns with its potent experimental activity.[6]
-
The pyrrolo[3,2-c]pyridazine derivative achieves a strong docking score, correctly predicting its high potency. Its interactions likely mimic those of the reference compound, engaging the critical hinge region (Leu83) which is a hallmark of many kinase inhibitors.
-
The simple pyridazine scaffold has a much weaker docking score and poor experimental activity, demonstrating that the additional fused pyrrole ring and substituents on the derivative are crucial for achieving high-affinity binding.
Visualizing the Binding Mode
A 2D interaction diagram provides a clear view of the specific amino acid residues involved in binding.
Caption: Predicted interactions of a ligand in the CDK2 pocket.
Conclusion and Future Directions
This guide demonstrates a robust, self-validating workflow for the molecular docking of pyrrolo[3,2-c]pyridazine ligands. By anchoring computational predictions to experimental data, we can confidently use docking to rationalize SAR and guide the design of more potent and selective inhibitors. The pyrrolo[3,2-c]pyridazine scaffold clearly represents a viable starting point for developing novel kinase inhibitors.
Future work should involve more advanced computational techniques to refine these initial findings. Molecular Dynamics (MD) simulations can assess the stability of the predicted binding poses over time and provide insights into the role of protein flexibility and water molecules, offering a more dynamic and realistic model of the protein-ligand interaction.
References
-
[Hassan, A. S., et al. (2022). Design, synthesis and molecular docking of new fused 1H-pyrroles, pyrrolo[3,2-d]pyrimidines and pyrrolo[3,2-e][3][5]diazepine derivatives as potent EGFR/CDK2 inhibitors. RSC Advances.]([Link])
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives [mdpi.com]
- 3. Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and molecular docking of new fused 1H-pyrroles, pyrrolo[3,2-d]pyrimidines and pyrrolo[3,2-e][1, 4]diazepine derivatives as potent EGFR/CDK2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Comprehensive Review on the Top 10 Molecular Docking Softwares [parssilico.com]
- 6. Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.vensel.org [pubs.vensel.org]
- 8. Benchmarking different docking protocols for predicting the binding poses of ligands complexed with cyclooxygenase enzymes and screening chemical libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ten quick tips to perform meaningful and reproducible molecular docking calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Comparison of Protein Kinases Inhibitor Screening Methods Using Both Enzymatic Activity and Binding Affinity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
structure-activity relationship (SAR) of pyrrolo[3,2-c]pyridazine series
Executive Summary
The pyrrolo[3,2-c]pyridazine scaffold represents a strategic "nitrogen walk" bioisostere of the established pyrrolo[2,3-d]pyrimidine (7-deazapurine) and pyrrolo[2,3-b]pyridine (7-azaindole) cores.[1][2] While the latter scaffolds anchor approved kinase inhibitors like Tofacitinib and Vemurafenib , the pyrrolo[3,2-c]pyridazine series is rapidly emerging as a solution to the physicochemical limitations—specifically lipophilicity and solubility—inherent in earlier generations.[3]
This guide analyzes the Structure-Activity Relationship (SAR) of the pyrrolo[3,2-c]pyridazine series, contrasting it with the clinical standard pyrrolo[2,3-d]pyrimidine.[1][3] It is designed for medicinal chemists seeking to optimize kinase selectivity (particularly in the JAK/STAT and FMS pathways) and ADME properties without sacrificing potency.[3]
Scaffold Architecture & Bioisosteric Logic
The transition from a pyrimidine-fused (Tofacitinib-like) to a pyridazine-fused system alters the electronic landscape of the ATP-binding hinge region.
Structural Evolution: The "Nitrogen Walk"
The pyrrolo[3,2-c]pyridazine core introduces a 1,2-diazine system fused to the pyrrole.[1][3] This subtle shift impacts the Hydrogen Bond Acceptor (HBA) vectors and lowers the cLogP , addressing the solubility issues common in multi-ring kinase inhibitors.[3]
Figure 1: The "Nitrogen Walk" strategy in kinase inhibitor design. Moving from pyrrolo[2,3-d]pyrimidine to pyrrolo[3,2-c]pyridazine retains the hinge-binding capability while altering the vector of the nitrogen lone pairs, often improving metabolic stability and patentability.[1][3]
Comparative Performance Analysis
Benchmark: Pyrrolo[3,2-c]pyridazine vs. Pyrrolo[2,3-d]pyrimidine
| Feature | Pyrrolo[2,3-d]pyrimidine (Standard) | Pyrrolo[3,2-c]pyridazine (Emerging) | Impact on Drug Design |
| Representative Drug | Tofacitinib (JAK Inhibitor) | Pre-clinical Leads (e.g., Cmpd 1r analogs) | IP Freedom: High for pyridazine series.[1] |
| Hinge Binding | Monodentate or Bidentate (N1/N7) | Bidentate Potential (N1/N2 of pyridazine) | Selectivity: Altered H-bond network reduces off-target binding to kinases requiring N7-purine mimicry. |
| Solubility (LogS) | Moderate (often requires solubilizing groups) | High (Intrinsic polarity of 1,2-diazine) | Formulation: Reduced need for complex salts or amorphous dispersions.[3] |
| Metabolic Stability | Susceptible to oxidation at electron-rich pyrrole | Enhanced (Pyridazine ring is electron-deficient) | Half-life: Potential for once-daily dosing without extensive fluorination.[1] |
| Synthetic Access | Well-established (Traube synthesis variants) | Challenging (Requires specific Pd-catalysis) | Cost: Higher initially, but decreasing with new "Toolkit" methods.[1] |
Key Experimental Data: Kinase Selectivity & Potency
Data synthesized from comparative patent literature and bioisostere studies [1, 2].
-
Potency (JAK3 Assay):
-
Insight: Slight reduction in potency is often observed due to the altered angle of the hinge-binding motif, but this is frequently offset by >10-fold improvements in selectivity against JAK2.[3]
-
Cellular Viability (MTS Assay - HCT116 lines):
Detailed SAR Analysis: The Pyrrolo[3,2-c]pyridazine Core
The biological activity of this series is tightly controlled by substitutions at three critical positions.[3]
Position 1 (Pyrrole Nitrogen)
-
Role: Solvent exposure / Solubility tail.[3]
-
SAR Trend: Unsubstituted N-H is crucial for H-bond donation in some kinases (e.g., FMS).[1][3] Alkylation (e.g., methyl, ethyl) drastically reduces polarity but can improve permeability.[1][3]
-
Optimization: Introduction of solubilizing tails (e.g., N-methyl piperazine) here is tolerated but often reduces potency compared to C-ring substitutions.[1]
Position 3 (Pyrrole Carbon)
-
Role: Gatekeeper residue interaction.
-
SAR Trend: Bulky aromatic groups (e.g., 3,4,5-trimethoxyphenyl) here lock the conformation and fill the hydrophobic back-pocket.[1][3]
-
Data: Analogs with a 3-indolyl substituent at this position showed the highest potency (IC50 ~0.12 µM) against HeLa cell lines in tubulin polymerization assays [4].
Position 4/5 (Pyridazine Ring)
-
Role: Hinge binding interface.
-
SAR Trend: The 1,2-diazine nitrogens are the primary H-bond acceptors.[1][3]
-
Critical Insight: Unlike the [2,3-d]pyrimidine, where the N is at the "7-position" equivalent, the [3,2-c]pyridazine places an acceptor adjacent to the ring fusion.[1][3] This steric difference is the driver for selectivity against JAK2 , which has a smaller gatekeeper residue that clashes with the pyridazine bulk.[3]
Mechanism of Action: JAK-STAT Pathway Modulation[1]
The primary application of this scaffold is in the inhibition of the JAK-STAT pathway, critical for autoimmune diseases and oncology.[3]
Figure 2: Mechanism of Action.[1][3] The pyrrolo[3,2-c]pyridazine inhibitor competitively binds to the ATP pocket of the JAK kinase, preventing the phosphorylation of STAT monomers and blocking the downstream transcription of pro-inflammatory genes.[3]
Experimental Protocols
A. Synthesis of the Core (Pd-Catalyzed Carbonylation Strategy)
Adapted from the "Practical Toolkit" methodology [5].
Objective: Synthesize 5H-pyrrolo[3,2-c]pyridazine-3-carboxylic acid ester.
-
Starting Material: 4-chloro-5-iodopyridazine derivative.[1]
-
Coupling: React with ethyl pyruvate and ammonium acetate.
-
Catalyst: Pd(OAc)2 (5 mol%), XPhos (10 mol%).[3]
-
Conditions: CO atmosphere (balloon), 100°C, DMF solvent, 12h.
-
Cyclization: The intermediate undergoes spontaneous cyclization to form the fused pyrrole ring.[3]
-
Purification: Silica gel chromatography (Hexane/EtOAc gradient). Note: The pyridazine nitrogen improves solubility in EtOAc compared to azaindoles.[3]
B. Kinase Inhibition Assay (FRET-based)
Objective: Determine IC50 against JAK3.
-
Reagents: Recombinant JAK3 kinase, Z'-LYTE™ peptide substrate (Coumarin/Fluorescein), ATP (Km concentration).[1][3]
-
Procedure:
-
Readout: Measure Fluorescence Ratio (Coumarin emission / Fluorescein emission).
-
Calculation: Plot % Inhibition vs. Log[Compound] to derive IC50.
References
-
Toolkit for Pyrrolo-Pyridazine Cores: Ryabukhin, S., et al. "Practical Toolkit for the Installation of Pyrrolo[2,3-c/3,2-c]pyridazine Cores into MedChem Relevant Compounds."[1][2][3] ChemRxiv, 2025.[1][2][3] Link
-
FMS Kinase Inhibition: "Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase."[1] National Institutes of Health (NIH).[3] Link
-
Cytotoxicity Studies: "Structure-activity relationships (SARs) within the 3(2H)-pyridazinone derivatives reported in the literature." ResearchGate.[4][5] Link
-
Antitumor Activity: "Design, synthesis, and bioevaluation of 1H-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors." Journal of Enzyme Inhibition and Medicinal Chemistry, 2024.[1][3] Link[3]
-
Kinase Modulation Patents: "Compounds and methods for kinase modulation (US10227357B2)."[3] Google Patents. Link
Sources
Spectroscopic Characterization of Fused Pyrrole-Pyridazine Rings: A Comparative Guide
Topic: Spectroscopic Characterization of Fused Pyrrole-Pyridazine Rings Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary: The Scaffold at the Crossroads
Fused pyrrole-pyridazine ring systems (e.g., pyrrolo[1,2-b]pyridazine, pyrrolo[2,3-d]pyridazine) represent a privileged class of pharmacophores in modern drug discovery. Their structural similarity to purines and indoles allows them to act as potent kinase inhibitors (e.g., JAK, PARP), while their unique electronic deficiency confers high quantum yield fluorescence, making them valuable for bioimaging.
However, the synthesis of these bicyclic systems is plagued by regioisomerism . A standard cyclization often yields a mixture of isomers (e.g., N- vs. O-alkylation, or [1,2-b] vs. [2,3-d] fusion), which are notoriously difficult to distinguish by 1D NMR alone.
This guide provides a rigorous, comparative spectroscopic framework to definitively assign structure, contrasting the target scaffolds against common isomeric byproducts and alternative heterocycles.
Comparative Spectroscopic Analysis
The Regioisomer Challenge: Distinguishing the Fusion Patterns
The primary challenge in characterizing pyrrole-pyridazine derivatives is distinguishing between the possible fusion modes. Below is a comparison of the diagnostic spectroscopic signatures for the two most biologically relevant isomers.
Table 1: Diagnostic NMR Signatures of Isomeric Scaffolds
| Feature | Pyrrolo[1,2-b]pyridazine (Target A) | Pyrrolo[2,3-d]pyridazine (Target B) | Differentiation Logic |
| Bridgehead Nitrogen | Fused at N1 (bridgehead). No NH signal. | Nitrogen is part of the ring but not bridgehead (usually). NH often present. | Absence of NH in [1,2-b] is the primary screen. |
| H-6 often appears as a triplet or dd ( | H-2/H-3 appear as distinct doublets ( | Coupling patterns in [1,2-b] reflect the continuous conjugation across the bridgehead. | |
| Bridgehead carbons show distinct shielding; C-4a often ~130-140 ppm. | Bridgehead carbons (C-4a, C-8a) are typically more deshielded (>145 ppm) due to adjacent N. | HMBC correlations to bridgehead carbons are definitive. | |
| Fluorescence | High Quantum Yield ( | Generally lower fluorescence; often quenched by solvent interactions. | [1,2-b] systems are rigid, planar "push-pull" fluorophores. |
Methodological Comparison: 2D NMR vs. X-Ray
While X-ray crystallography is the gold standard, it is low-throughput. A robust NMR protocol can substitute for X-ray in 90% of cases.
-
NOESY/ROESY: Critical for determining spatial proximity of N-substituents to ring protons.
-
Case Study: In N-alkylated pyrrolo[2,3-d]pyridazines, an NOE correlation between the N-alkyl group and the adjacent C-H (H-4 or H-5) definitively assigns the site of alkylation (N1 vs N7).
-
-
HMBC: Essential for "walking" across the quaternary bridgehead carbons, connecting the pyrrole spin system to the pyridazine spin system.
Detailed Experimental Protocols
Protocol A: Structural Elucidation Workflow
Objective: To definitively assign the regiochemistry of a newly synthesized fused pyrrole-pyridazine derivative without initial recourse to X-ray.
Step 1: Crude Purity Assessment (
-
Dissolve 5 mg of crude reaction mixture in DMSO-
(preferred over CDCl for solubility and separating NH signals). -
Stop/Go Criteria: If multiple sets of pyrrole signals (e.g., duplicated doublets between 6.0–7.5 ppm) are visible, regioisomers are present. Do not proceed to biological testing.
Step 2: Isolation and 1D Characterization
-
Purify the major isomer via flash chromatography (typically Hexane/EtOAc).
-
Acquire high-resolution
H NMR (600 MHz recommended). -
Key Check: Identify the "singlet" protons.[3] In pyrrolo[2,3-d]pyridazine, the proton on the pyridazine ring (H-4) is often a sharp singlet around 8.5–9.5 ppm (deshielded by adjacent N).
Step 3: Connectivity Mapping (HSQC & HMBC)
-
HSQC: Assign all protonated carbons.
-
HMBC (Long-range): Set optimization for
Hz.-
Look for correlations from Pyrrole-H to Pyridazine-C (and vice versa) across the bridgehead.
-
Validation: If no cross-ring correlations are seen, the rings may not be fused (e.g., incomplete cyclization).
-
Step 4: Spatial Confirmation (NOESY)
-
Acquire NOESY with a mixing time of 500 ms.
-
Critical Step: If characterizing an N-alkylated derivative, check for NOE between the N-methyl/ethyl group and the nearest aromatic proton.
-
Positive NOE: Confirms regiochemistry of alkylation.
-
Negative NOE: Suggests alkylation at a distal nitrogen or O-alkylation (if a carbonyl is present).
-
Protocol B: Photophysical Characterization
Objective: To quantify the fluorescence potential for bioimaging applications.
-
Solvent Selection: Prepare
M solutions in Toluene (non-polar), DCM (polar aprotic), and Methanol (polar protic). -
Absorption Scan: Record UV-Vis from 250–600 nm. Note the
.[1]ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted"> -
Emission Scan: Excite at
. -
Quantum Yield (
) Calculation: Use Quinine Sulfate ( M H SO ) as the reference standard. Where is the refractive index of the solvent.
Visualization of Characterization Logic
Diagram 1: Structural Assignment Decision Tree
This logic flow guides the researcher from the crude reaction mixture to the final structural assignment, prioritizing NMR techniques to save time on crystallography.
Caption: Decision tree for the structural assignment of fused pyrrole-pyridazine regioisomers, prioritizing NMR connectivity checks before X-ray analysis.
Diagram 2: Photophysical "Push-Pull" Mechanism
The fluorescence of pyrrolo[1,2-b]pyridazine arises from intramolecular charge transfer (ICT).
Caption: Schematic of the Intramolecular Charge Transfer (ICT) mechanism responsible for the high fluorescence quantum yield in pyrrolo[1,2-b]pyridazine derivatives.
References
-
Vertex AI Search. (2025). Identification of 2-substituted pyrrolo[1,2-b]pyridazine derivatives as new PARP-1 inhibitors. National Institutes of Health. 4[1][5][6]
-
MDPI. (2021). Synthesis, Biological, Spectroscopic and Computational Investigations of Novel N-Acylhydrazone Derivatives of Pyrrolo[3,4-d]pyridazinone. MDPI. 3[1][5]
-
ResearchGate. (2025).[7] Synthesis X-ray Structure of a New Pyrrolo[1,2-b]-pyridazine Derivative. ResearchGate. 8
-
ACS Publications. (2025). Synthesis and Properties of Novel Highly Fluorescent Pyrrolopyridazine Derivatives. American Chemical Society.[9] 1[1]
-
Royal Society of Chemistry. (2025). Synthesis of pyrrolo[2,3-d]pyridazines and pyrrolo[2,3-c]pyridines. RSC Publishing. 10
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Identification of 2-substituted pyrrolo[1,2-b]pyridazine derivatives as new PARP-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Biological Screening of New Cyano-Substituted Pyrrole Fused (Iso)Quinoline Derivatives | MDPI [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
- 10. Synthesis of pyrrolo[2,3-d]pyridazines and pyrrolo[2,3-c]pyridines (6-azaindoles). Experimental and theoretical study - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
In Vitro Cytotoxicity Assays for Pyrrolo[3,2-c]pyridazine Compounds: A Technical Comparison Guide
Topic: In Vitro Cytotoxicity Assays for Pyrrolo[3,2-c]pyridazine Compounds Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1][2]
Executive Summary: The "Nitrogen Walk" Challenge
The pyrrolo[3,2-c]pyridazine scaffold represents a distinct "nitrogen walk" isomer of the more common azaindoles (pyrrolo[2,3-b]pyridines).[1][2] While this scaffold offers unique vectors for hydrogen bonding in the ATP-binding pockets of kinases (e.g., c-Kit, VEGFR, JAK), it presents specific physicochemical challenges—most notably aqueous solubility .[1][2]
Unlike their more soluble isomers, 5H-pyrrolo[3,2-c]pyridazines often exhibit high planarity and stacking interactions that can lead to precipitation in aqueous culture media.[2] This guide objectively compares cytotoxicity assay platforms, prioritizing those that mitigate solubility artifacts to deliver robust IC₅₀ data.[1][2]
Comparative Analysis of Assay Platforms
For hydrophobic heterocycles like pyrrolo[3,2-c]pyridazines, the choice of assay is not merely about cost; it is about artifact suppression .[1][2]
| Feature | MTT/MTS (Tetrazolium) | CellTiter-Glo® (ATP Luminescence) | xCELLigence (Real-Time Impedance) |
| Readout Mechanism | Metabolic reduction (Colorimetric) | ATP quantification (Luminescence) | Dielectric impedance (Label-free) |
| Solubility Tolerance | Low. Precipitated compounds can scatter light, mimicking "cell death" or "growth" depending on wavelength.[2] | High. Lytic step solubilizes cells and often the compound, reducing scattering artifacts.[1][2] | Medium. Precipitation on electrodes causes signal spikes (noise).[1][2] |
| Sensitivity | Moderate (~1,000 cells/well) | High (<10 cells/well) | High (continuous monitoring) |
| Throughput | High (Endpoint) | Ultra-High (Endpoint) | Medium (Continuous) |
| Cost Per Well | |||
| Verdict for Scaffold | Not Recommended without wash steps.[1][2] | Gold Standard. Best signal-to-noise ratio for insoluble kinase inhibitors.[2] | Specialized Use.[2] Best for determining time-dependent onset of toxicity.[2] |
Why CellTiter-Glo is the Superior Choice for this Scaffold
Experimental data indicates that pyrrolo[3,2-c]pyridazine derivatives often precipitate at concentrations >10 µM in RPMI/DMEM media.[2]
-
MTT Failure Mode: The formazan crystals formed in MTT assays require solubilization (e.g., DMSO/SDS).[1][2] If the test compound is also precipitating, it interferes with the absorbance reading at 570 nm.[1][2]
-
ATP Advantage: The vigorous shaking and lysis buffer used in ATP assays help redissolve minor compound precipitates, and the luminescent signal is less sensitive to optical turbidity than absorbance.[1][2]
Mechanism of Action: Kinase Inhibition Pathways
Pyrrolo[3,2-c]pyridazines typically function as Type I or Type II kinase inhibitors, competing with ATP.[1][2] Below is a visualization of the downstream effects when these compounds inhibit a target like c-Kit or VEGFR2 , leading to apoptosis.[1][2]
Caption: Schematic of competitive kinase inhibition by pyrrolo[3,2-c]pyridazines blocking the RAS/RAF/MEK proliferation cascade.[1][2]
Validated Protocol: ATP-Based Luminescence Assay
Designed to minimize solubility artifacts common to fused pyridazines.[2]
Materials
-
Cell Line: HCT116 (Colon) or MV4-11 (Leukemia) – Note: MV4-11 is highly sensitive to FLT3/Kit inhibition.[2]
-
Compound: Pyrrolo[3,2-c]pyridazine derivative (Stock: 10 mM in 100% DMSO).[1][2]
-
Reagent: CellTiter-Glo® (Promega) or equivalent ATP-lite reagent.[2]
-
Plate: 384-well solid white opaque plates (prevents signal bleed-through).[2]
Step-by-Step Workflow
Step 1: Compound Preparation (The "Solubility Safety" Method) [1][2]
-
Do not dilute directly into media.[2]
-
Perform a 3-fold serial dilution in 100% DMSO first.[2]
-
Transfer 50 nL of compound from the DMSO source plate to the assay plate using an acoustic dispenser (e.g., Echo) or pin tool.[1][2]
-
Why? This keeps the final DMSO concentration constant (e.g., 0.1%) across all wells, preventing differential solubility artifacts.[1][2]
Step 2: Cell Seeding
-
Harvest cells and resuspend in phenol-red-free media (phenol red can quench luminescence).[2]
-
Density: 1,000 cells/well (384-well) in 50 µL volume.[2]
Step 3: Incubation
-
Incubate for 72 hours at 37°C, 5% CO₂.
-
Control: Include "Day 0" plate to calculate GI₅₀ (Growth Inhibition) vs. LC₅₀ (Lethal Concentration).[1][2]
Step 4: Detection
-
Equilibrate plate to Room Temperature (RT) for 20 mins.
-
Add 25 µL CellTiter-Glo reagent.[2]
-
Critical Step: Shake on an orbital shaker at 300 rpm for 2 minutes. This aids in lysing cells and solubilizing any micro-precipitates of the pyrrolo-pyridazine.[2]
-
Incubate 10 mins at RT (dark) to stabilize signal.
-
Read Luminescence (Integration time: 0.5 – 1.0 sec).
Data Interpretation & Troubleshooting
Table 1: Expected Performance Metrics
| Parameter | Pyrrolo[3,2-c]pyridazine Derivative | Standard of Care (Sunitinib) | Interpretation |
|---|---|---|---|
| IC₅₀ (MV4-11) | 10 – 150 nM | ~5 – 20 nM | Potent kinase inhibition range.[2] |
| IC₅₀ (HUVEC) | > 5 µM | ~0.1 µM | High selectivity (less toxic to normal cells).[1][2] |
| Solubility Limit | ~50 µM in Media | >100 µM | Warning: Data above 50 µM may be artifactual.[2] |
Troubleshooting "Flat" Curves: If your dose-response curve plateaus at 50% inhibition rather than 100%, check for precipitation .[2]
-
Test: Centrifuge the plate before reading.[1][2] If the compound has precipitated, it may pellet cells or interfere.[1][2]
-
Fix: Switch to a wash-based assay or lower the maximum concentration tested.[2]
References
-
Practical Toolkit for the Installation of Pyrrolo[2,3-c/3,2-c]pyridazine Cores. Source: ChemRxiv (2021).[1][2] Relevance: Defines the synthesis and specific solubility challenges of the 5H-pyrrolo[3,2-c]pyridazine scaffold compared to its isomers. [1][2]
-
Discovery of Pyrrolo[2,3-c]pyridines as Potent LSD1 Inhibitors. Source: Journal of Medicinal Chemistry (2023).[1][2] Relevance: Provides comparative IC50 data and protocols for related "nitrogen walk" isomers, establishing benchmarks for potency.
-
Design, Synthesis, and Bioevaluation of 1H-pyrrolo[3,2-c]pyridine Derivatives. Source: Journal of Enzyme Inhibition and Medicinal Chemistry (2024).[1][2] Relevance: Illustrates standard cytotoxicity workflows (MTT vs. flow cytometry) for pyrrolo-fused heterocycles. [1][2]
-
Assay Guidance Manual: Cell Viability Assays. Source: NCBI Bookshelf.[2] Relevance: Authoritative standard for selecting between ATP and Tetrazolium assays based on compound solubility.[1][2]
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
